Benzoylsulfamic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89782-96-7 |
|---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
benzoylsulfamic acid |
InChI |
InChI=1S/C7H7NO4S/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H,8,9)(H,10,11,12) |
InChI Key |
KBFXONBVEJPQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of N-Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzoylsulfamic acid, a member of the N-acyl sulfonamide class of compounds. This document outlines its chemical structure, a detailed experimental protocol for its synthesis, and a discussion of the broader biological significance of N-acyl sulfonamides in the context of drug discovery and development.
Chemical Structure and Properties
N-Benzoylsulfamic acid, systematically named N-benzoylamidosulfuric acid, possesses a core structure characterized by a benzoyl group attached to the nitrogen atom of sulfamic acid. This arrangement places it within the important class of N-acyl sulfonamides. These compounds are recognized in medicinal chemistry as bioisosteres of carboxylic acids, sharing similar acidic properties and hydrogen bonding capabilities, which makes them valuable pharmacophores in drug design.[1][2]
The structure of N-Benzoylsulfamic acid is as follows:
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.20 g/mol |
| Appearance | To be determined (likely a crystalline solid) |
| Melting Point | To be determined |
| Solubility | To be determined |
| ¹H NMR | To be determined |
| ¹³C NMR | To be determined |
| Infrared (IR) Spectrum | To be determined |
| Mass Spectrum | To be determined |
For structurally related benzoylated sulfamoyl carboxylic acids, characteristic infrared (IR) diagnostic peaks have been reported in the ranges of 3311-3630 cm⁻¹ (O-H of COOH), 1792 and 1681 cm⁻¹ (C=O), 1323 and 1289 cm⁻¹ (asymmetric and symmetric S=O stretching), and 1177 cm⁻¹ (SO₂-N).
Experimental Protocol: Synthesis of N-Benzoylsulfamic Acid
The following is a detailed methodology for the synthesis of N-acyl sulfonamides, adapted from a reported procedure for the benzoylation of sulfamoyl carboxylic acids. This Schotten-Baumann reaction provides a facile and efficient route to the target compound.
Materials and Reagents:
-
Sulfamic acid (H₂NSO₃H)
-
Benzoyl chloride (C₆H₅COCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent
-
Deionized water
-
Standard laboratory glassware and equipment (beakers, magnetic stirrer, suction filtration apparatus, etc.)
Procedure:
-
Dissolution of Sulfamic Acid: In a 100 mL beaker, dissolve 2.0 g of sulfamic acid in 5 mL of a 1 M sodium hydroxide solution with continuous stirring.
-
Addition of Benzoyl Chloride: To the stirred solution, add 1.5 mmol of benzoyl chloride in three portions over a period of one hour. Continue stirring for an additional 2 hours to ensure the complete reaction.
-
Acidification and Crystallization: Cool the reaction mixture to 0°C in an ice bath. Acidify the solution to a pH of 2 using a 2 M hydrochloric acid solution to induce crystallization of the product.
-
Isolation and Purification: Collect the resulting crystalline solid by suction filtration. Recrystallize the crude product from 5 mL of carbon tetrachloride to yield pure N-Benzoylsulfamic acid.
-
Drying: Dry the purified product under vacuum.
Diagram of the Synthesis Workflow:
References
An In-depth Technical Guide to N-Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzoylsulfamic acid, a compound at the intersection of benzamide and sulfamic acid chemistry. Due to the limited direct research on this specific molecule, this document synthesizes available data on its identity and offers insights from closely related chemical structures to provide a broader context for its potential properties and applications.
Chemical Identity and Nomenclature
"Benzoylsulfamic acid" is not a standard systematic name, which has led to ambiguity in its identification. The most direct interpretation of this name is N-Benzoylsulfamic acid, where a benzoyl group is attached to the nitrogen atom of sulfamic acid. This compound is indexed under the CAS Number 89782-96-7 with the name "Sulfamic acid, benzoyl-".
Table 1: Chemical Identifiers for N-Benzoylsulfamic Acid
| Identifier | Value |
| Common Name | N-Benzoylsulfamic acid |
| CAS Number | 89782-96-7 |
| Systematic Name | This compound |
| Molecular Formula | C7H7NO4S |
| Molecular Weight | 201.2 g/mol |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of N-Benzoylsulfamic acid (CAS 89782-96-7) are not extensively published. However, general synthetic routes for N-acylation of sulfonamides and related compounds can provide a theoretical framework. A plausible method involves the reaction of sulfamic acid or its salt with a benzoylating agent.
General Synthesis Workflow:
Caption: Generalized workflow for the synthesis of N-acylated sulfonamides.
A common benzoylating agent is benzoyl chloride. The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 2: Potential Reagents and Conditions for N-Benzoylsulfamic Acid Synthesis
| Component | Example | Purpose |
| Sulfamic Acid Source | Sulfamic acid, Sodium sulfamate | Starting material |
| Benzoylating Agent | Benzoyl chloride, Benzoic anhydride | Introduces the benzoyl group |
| Base | Pyridine, Triethylamine, NaOH | Acid scavenger |
| Solvent | Dichloromethane, Acetonitrile, THF | Reaction medium |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity or signaling pathways of N-Benzoylsulfamic acid are not prominent in the scientific literature. However, the activities of related benzamide and sulfonamide derivatives can offer valuable insights into its potential pharmacological profile.
Derivatives of benzamide are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Similarly, sulfonamides are a well-established class of antibacterial agents. The combination of these two functional groups in N-Benzoylsulfamic acid suggests it could be a candidate for screening in these areas.
Hypothesized Mechanism of Action (Antimicrobial):
While speculative for this specific molecule, a potential antimicrobial mechanism could involve the inhibition of essential metabolic pathways in bacteria, a hallmark of sulfonamide drugs which inhibit dihydrofolate reductase.
Caption: Hypothesized antimicrobial signaling pathway.
Table 3: Reported Biological Activities of Related Compound Classes
| Compound Class | Reported Activities |
| Benzamide Derivatives | Antimicrobial, Anti-inflammatory, Anticonvulsant |
| Sulfonamides | Antibacterial (Folate synthesis inhibitors) |
| N-Acylsulfonamides | Varied, including enzyme inhibition |
Conclusion and Future Directions
N-Benzoylsulfamic acid (CAS 89782-96-7) is a chemical entity with a clear identity but limited published research. This guide has provided a summary of its identification and has drawn upon data from related compounds to hypothesize its synthesis and potential biological activities.
For researchers and drug development professionals, N-Benzoylsulfamic acid represents an under-explored molecule. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).
-
Biological Screening: Evaluation of its antimicrobial and anti-inflammatory properties, given the activities of its parent moieties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of derivatives to understand the contribution of the benzoyl and sulfamic acid groups to its biological profile.
This foundational work would be crucial in determining the potential of N-Benzoylsulfamic acid as a lead compound in drug discovery programs.
Unveiling Benzoylsulfamic Acid: A Technical Guide to Its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
While the specific historical discovery of Benzoylsulfamic acid remains elusive in readily available scientific literature, this technical guide provides a comprehensive overview of its plausible synthesis, drawing upon established methodologies for structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the exploration and potential applications of this and related N-acylsulfamic acid derivatives.
Postulated Synthesis of this compound
The synthesis of this compound can be reasonably extrapolated from the successful and documented synthesis of "benzoylated sulfamoyl carboxylic acids." A 2020 study by G.O. Egharevba and colleagues outlines a straightforward and efficient method involving the benzoylation of sulfamoyl carboxylic acids.[1] By substituting the starting material with sulfamic acid, a viable pathway to this compound is proposed.
The reaction proceeds via the nucleophilic attack of the nitrogen atom of sulfamic acid on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base, such as sodium hydroxide, is crucial to deprotonate the sulfamic acid, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
Experimental Protocols
The following is a detailed experimental protocol for the proposed synthesis of this compound, adapted from the work of Egharevba et al. on analogous compounds.[1]
Materials and Reagents:
-
Sulfamic acid (H₃NSO₃)
-
Benzoyl chloride (C₇H₅ClO)
-
Sodium hydroxide (NaOH)
-
Carbon tetrachloride (CCl₄)
-
Distilled water
Procedure:
-
Preparation of the Sulfamate Salt: In a 100 ml beaker, dissolve 2.0 g of sulfamic acid in 5 ml of a 1 M aqueous solution of sodium hydroxide. This step forms the sodium salt of sulfamic acid in situ.
-
Benzoylation: To the continuously stirred solution of sodium sulfamate, add 1.5 mmol of benzoyl chloride in three separate portions over the course of one hour. The reaction is exothermic and should be monitored.
-
Reaction Completion: Continue to stir the reaction mixture for an additional two hours to ensure the reaction proceeds to completion.
-
Isolation of the Crude Product: The resulting precipitate, crude this compound, is isolated by suction filtration.
-
Purification by Recrystallization: The crude product is then purified by recrystallization from a minimal amount of a suitable solvent, such as carbon tetrachloride (approximately 5 ml), to yield the final product.[1]
Quantitative Data of Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes the yields and melting points of various benzoylated sulfamoyl carboxylic acids as reported by Egharevba et al. This data provides a useful reference for the expected properties of this compound.[1]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2a | C₁₀H₁₁NO₅S | 62.5 | 105 |
| 2b | C₁₁H₁₃NO₅S | 98.7 | 110 |
| 2g | C₁₃H₁₇NO₅S | 98.5 | 113 |
Table 1: Yields and melting points of selected benzoylated sulfamoyl carboxylic acids.[1]
Visualizing the Synthetic Pathway
The proposed synthesis of this compound can be visualized as a straightforward logical workflow.
Caption: Synthetic workflow for this compound.
References
A Theoretical and Computational Analysis of N-Acylsulfonamides: A Proxy for Benzoylsulfamic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While direct theoretical studies on Benzoylsulfamic acid are not prevalent in current literature, a wealth of computational research exists for the broader class of N-acylsulfonamides, to which it belongs. This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to understand the structural and electronic properties of these compounds. N-acylsulfonamides are a significant class of molecules in medicinal chemistry, often used as bioisosteres for carboxylic acids.[1] This guide will use representative data from published studies on N-acylsulfonamide derivatives to serve as a proxy for the theoretical characteristics of this compound, offering a foundational understanding for researchers in drug design and development.
Introduction to N-Acylsulfonamides
The N-acylsulfonamide moiety is a key structural feature in a variety of biologically active compounds, including several recently marketed drugs.[1][2] Its acidic nature and ability to form specific hydrogen bond interactions make it a valuable functional group in designing molecules that can interact with biological targets.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the geometric and electronic properties that govern the behavior of these molecules. These computational approaches provide insights into molecular stability, reactivity, and potential intermolecular interactions, which are vital for rational drug design.
Computational Methodologies
The theoretical investigation of N-acylsulfonamides typically involves a standardized computational workflow. The primary method used is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The first step in any theoretical analysis is the optimization of the molecule's geometry to find its lowest energy conformation.
-
Method: DFT is the most common method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability in predicting molecular geometries.[4][5]
-
Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are typically employed to describe the distribution of electrons.[1][4] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling the polar and anionic character of the N-acylsulfonamide group.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.
Electronic Property Analysis
Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular charge transfer and the stabilization energies associated with these interactions, offering a deeper understanding of the electronic delocalization within the molecule.
Below is a diagram illustrating a typical computational workflow for the theoretical analysis of an N-acylsulfonamide.
Caption: A typical workflow for the computational analysis of N-acylsulfonamides.
Structural and Electronic Properties: A Case Study
As a proxy for this compound, we will summarize theoretical data for a representative N-acylsulfonamide derivative, N-(phenylacetyl)benzenesulfonamide, based on methodologies reported in the literature.[4]
Optimized Geometric Parameters
The geometry of N-acylsulfonamides is characterized by the planarity of the sulfonamide group and specific bond lengths and angles that are influenced by electron delocalization. The table below presents typical calculated bond lengths and angles for an N-acylsulfonamide moiety, optimized at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.22 Å | |
| C-N | 1.39 Å | |
| N-S | 1.68 Å | |
| S=O (avg.) | 1.44 Å | |
| Bond Angles (°) | ||
| O=C-N | 122.5° | |
| C-N-S | 125.0° | |
| O=S=O | 121.0° |
Table 1: Representative calculated geometric parameters for an N-acylsulfonamide functional group.
Frontier Molecular Orbitals (FMOs)
The FMOs are crucial for predicting the reactivity of N-acylsulfonamides. The HOMO is typically localized over the phenyl ring and the acyl group, while the LUMO is often distributed across the sulfonyl group and its attached phenyl ring.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -7.0 to -8.0 eV | Electron-donating capability |
| ELUMO | -1.5 to -2.5 eV | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 4.5 to 6.0 eV | High kinetic stability, lower reactivity |
Table 2: Typical Frontier Molecular Orbital energies for N-acylsulfonamides calculated using DFT.
A larger HOMO-LUMO gap indicates greater molecular stability.[5] The specific energies can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic rings.
The logical relationship between key electronic properties and molecular behavior is depicted in the diagram below.
References
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
Benzoylsulfamic acid, a member of the N-acylsulfonamide class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is recognized as a valuable pharmacophore and a bioisostere of carboxylic acids, offering similar hydrogen bonding capabilities with potentially improved physicochemical properties. This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, drawing upon available data for the compound and its close analogs.
Synthesis of this compound
The primary synthetic route to this compound involves the N-acylation of sulfamic acid or its derivatives with benzoyl chloride. This reaction is a standard method for the formation of N-acylsulfonamides.[1]
Experimental Protocol: General Synthesis of N-Acylsulfonamides
The following protocol is a general procedure for the N-acylation of sulfonamides and can be adapted for the synthesis of this compound.
Materials:
-
Sulfamic acid
-
Benzoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine, or Sodium Hydride)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfamic acid in the chosen anhydrous solvent.
-
Add the base to the solution and stir for a designated period to form the corresponding salt. In the case of using sodium hydride, it should be added cautiously, and the mixture stirred for approximately 10 minutes.[1]
-
Slowly add benzoyl chloride to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the N-acylsulfonamide functional group. This group exhibits a rich chemistry, allowing for various transformations.
Hydrolysis
-
Acid-catalyzed hydrolysis: This process likely involves the protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
-
Base-catalyzed hydrolysis: Under basic conditions, the mechanism can involve nucleophilic attack of a hydroxide ion on the carbonyl carbon. For N-acylsulfonamides with an available NH proton on the sulfonamide, an alternative E1cb (Elimination Unimolecular conjugate Base) mechanism may occur, involving the initial deprotonation of the sulfonamide nitrogen.[2]
Reactivity with Nucleophiles
The carbonyl carbon of the benzoyl group in this compound is electrophilic and can be attacked by various nucleophiles. The sulfonamide nitrogen, being part of an amide-like system, is generally not nucleophilic. The reactivity towards nucleophiles is a key aspect in its potential biological activity and in the synthesis of its derivatives.
Stability
The stability of this compound is a critical factor for its handling, storage, and application, particularly in drug development.
Thermal Stability
While specific thermal decomposition data for this compound is not available in the reviewed literature, the thermal stability of related sulfonamides has been investigated. For instance, a study on the thermal stability of various sulfonamides in milk showed that they are generally stable during pasteurization processes but can degrade at higher sterilization temperatures.[3] The decomposition of N-acylsulfonamides can be complex, potentially leading to a variety of products depending on the conditions.
Physicochemical Properties and Stability in Solution
The N-acylsulfonamide group is known to be a stable moiety under typical physiological conditions.[4] A study on the structure-property relationships of N-acylsulfonamides and their bioisosteres confirmed that these compounds are generally stable in typical assay buffer conditions, suggesting that spontaneous hydrolysis is not a significant limiting factor for their in vitro evaluation.[4]
The acidity of the N-H proton in the sulfonamide group is a key property. The pKa of N-acylsulfonamides is typically in the range of 3 to 5, making them acidic compounds.[5] The specific pKa of this compound would influence its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Data Presentation
Due to the lack of specific quantitative data for this compound, a comparative table of related compounds is not feasible at this time. Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for its reactivity and stability.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic absorption bands would include those for the N-H stretch, C=O stretch of the amide, and the asymmetric and symmetric stretches of the SO2 group. For related N-phenylbenzenesulfonamide, these bands are well-documented.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, showing characteristic signals for the aromatic protons and carbons of the benzoyl and phenylsulfonyl groups, as well as the amide proton.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of N-acylsulfonamides and for monitoring reaction progress.[9]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Conclusion
This compound, as a representative of the N-acylsulfonamide class, is a compound of significant interest with a versatile chemical profile. Its synthesis is achievable through established methods of N-acylation. While generally stable, its reactivity is characterized by susceptibility to hydrolysis under acidic or basic conditions and reactions with nucleophiles at the carbonyl center. A deeper understanding of its quantitative reactivity and stability requires further dedicated experimental investigation. The information presented in this guide provides a foundational understanding for researchers and professionals working with this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Benzoylsulfamic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive literature and database search, no specific quantitative solubility data for Benzoylsulfamic acid in organic solvents was found. This guide, therefore, provides a detailed framework for understanding, predicting, and experimentally determining its solubility.
Introduction
This compound, a molecule incorporating both a benzoyl group and a sulfamic acid moiety, presents a unique solubility profile that is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical contexts. Understanding its solubility in different organic solvents is a fundamental prerequisite for its effective use. This technical guide offers a theoretical prediction of its solubility behavior, detailed experimental protocols for its quantitative determination, and a framework for the systematic presentation of solubility data.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound (C₇H₇NO₄S) contains both nonpolar (the benzene ring of the benzoyl group) and highly polar (the sulfamic acid group, -NHSO₃H) functionalities. The sulfamic acid group is capable of strong hydrogen bonding, both as a donor and an acceptor, and can exhibit zwitterionic character. This dual nature suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfamic acid group. Therefore, moderate to good solubility is anticipated in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents are effective at solvating polar molecules. DMSO and DMF, in particular, are powerful solvents for a wide range of organic compounds and are expected to be effective in dissolving this compound.[1] Acetone may show moderate solvating power.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sulfamic acid group, this compound is expected to have very low solubility in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane): While having a dipole moment, dichloromethane is a poor hydrogen bond acceptor and donor. The solubility of acidic compounds like benzoic acid in dichloromethane is often attributed to the formation of nonpolar dimers.[2][3] The behavior of this compound in this solvent is difficult to predict and would require experimental determination.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium method.
3.1. Isothermal Equilibrium Method
This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (PTFE, 0.45 µm)
-
Volumetric flasks and pipettes
-
Gravimetric analysis equipment (oven, desiccator) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath and agitate them for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Once equilibrium is reached, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Determine the concentration of this compound in the filtered solution using a suitable analytical method.
3.2. Analytical Methods for Concentration Determination
3.2.1. Gravimetric Analysis
-
Record the mass of the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood.
-
Once the solvent is removed, place the flask in an oven at a temperature below the decomposition point of this compound to remove any residual solvent.
-
Cool the flask in a desiccator and weigh it.
-
The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.
-
Calculate the solubility in terms of g/100g of solvent or mol/L.
3.2.2. UV-Vis Spectrophotometry
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording experimentally determined solubility data at a specified temperature.
Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)
| Organic Solvent | Solvent Class | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Dichloromethane | Chlorinated | ||
| Ethyl Acetate | Polar Aprotic | ||
| Dimethylformamide | Polar Aprotic | ||
| Dimethyl Sulfoxide | Polar Aprotic | ||
| Toluene | Nonpolar | ||
| Hexane | Nonpolar |
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for isothermal solubility determination.
Diagram 2: Logical Relationship of Solubility
Caption: Predicted solubility based on solvent class.
References
Spectroscopic Data of Benzoylsulfamic Acid: A Technical Guide
Introduction
Benzoylsulfamic acid, a molecule combining a benzoyl group and a sulfamic acid moiety, is of interest to researchers in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectroscopic values based on established principles and data from analogous structures. Furthermore, it outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with similar molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | -SO₂NH- proton |
| ~8.0 - 8.2 | Multiplet | 2H | Aromatic protons (ortho to C=O) |
| ~7.6 - 7.8 | Multiplet | 1H | Aromatic proton (para to C=O) |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic protons (meta to C=O) |
| ~8.5 (exchangeable) | Singlet (broad) | 1H | -SO₂OH proton |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carbonyl carbon (C=O) |
| ~135 - 140 | Aromatic carbon (ipso- to C=O) |
| ~130 - 135 | Aromatic carbon (para to C=O) |
| ~128 - 130 | Aromatic carbons (ortho to C=O) |
| ~125 - 128 | Aromatic carbons (meta to C=O) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 (broad) | Strong | O-H stretch | Sulfonic acid |
| ~3200 | Medium | N-H stretch | Amide |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| ~1680 | Strong | C=O stretch | Amide (Amide I) |
| ~1580, ~1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1350 - 1300 | Strong | Asymmetric S=O stretch | Sulfonic acid |
| 1180 - 1140 | Strong | Symmetric S=O stretch | Sulfonic acid |
| ~1250 | Medium | C-N stretch | Amide |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 201 | [M]⁺ (Molecular Ion) |
| 122 | [M - SO₃H]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[1]
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) first.[2]
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.[3]
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common method for polar molecules.[4] Electron ionization (EI) can also be used, which typically causes more fragmentation.[1]
2. Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
3. Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.[5][6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 2. mmrc.caltech.edu [mmrc.caltech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Benzoylsulfamic acid. The procedure is adapted from established methods for the benzoylation of related sulfamoyl carboxylic acids.
Introduction
This compound is an N-acyl sulfonamide derivative. N-acyl sulfonamides are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with potentially improved hydrolytic and enzymatic stability. The synthesis of this compound can be achieved through the N-acylation of sulfamic acid with benzoyl chloride. This protocol details a straightforward and efficient method for this transformation.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Sulfamic Acid + Benzoyl Chloride → this compound + Hydrochloric Acid
Experimental Protocol
This protocol is based on the general procedure for the benzoylation of active hydrogen-containing compounds.
Materials and Reagents:
-
Sulfamic Acid (H₂NSO₃H)
-
Benzoyl Chloride (C₆H₅COCl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Carbon Tetrachloride (CCl₄) or other suitable recrystallization solvent
-
Distilled Water
-
Standard laboratory glassware (beaker, stirrer, funnel, etc.)
-
pH meter or pH paper
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Procedure:
-
Preparation of Sulfamic Acid Solution: In a 100 mL beaker, dissolve 2.0 g of sulfamic acid in 5 mL of a 1 M sodium hydroxide solution. Stir the mixture until the sulfamic acid is completely dissolved.
-
Addition of Benzoyl Chloride: To the stirred solution, add 1.5 mmol of benzoyl chloride in three portions over a period of one hour. Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Cooling and Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify the solution to a pH of 2 using 2 M hydrochloric acid. This will cause the this compound to precipitate out of the solution.
-
Isolation of the Product: Filter the precipitate by suction filtration and wash the solid with cold distilled water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride, to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the product using FTIR and NMR spectroscopy.
Data Presentation
The following table summarizes typical data obtained for benzoylated sulfamoyl carboxylic acids, which can be used as a reference for the expected data for this compound.[1]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| Benzoylated Sulfamoyl Carboxylic Acid 1 | C₁₇H₁₇NO₅S | 62.5 - 98.7 | 105 - 113 |
| Benzoylated Sulfamoyl Carboxylic Acid 2 | Varies depending on the specific acid | - | - |
Expected Spectroscopic Data:
Based on analogous compounds, the following characteristic peaks would be expected in the spectra of this compound:
-
FTIR (cm⁻¹):
-
3300-3600 (O-H of the sulfonic acid)
-
1790-1680 (C=O of the benzoyl group)
-
1330-1280 and 1180-1120 (S=O of the sulfo group)
-
~740 (Ar-H)
-
-
¹H-NMR (δ, ppm):
-
Aromatic protons of the benzoyl group.
-
A broad singlet for the N-H proton.
-
-
¹³C-NMR (δ, ppm):
-
Carbonyl carbon (C=O).
-
Aromatic carbons.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoyl chloride is a lachrymator and corrosive. Handle with care.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and appropriate containment. Consider using a safer alternative for recrystallization if possible.
References
Application Notes and Protocols for Benzoylsulfamic Acid as a Sulfonating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic sulfonation is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals (notably sulfa drugs), dyes, and detergents.[1] While classical sulfonating agents like sulfuric acid and oleum are widely used, they often require harsh conditions. N-acylsulfamic acids, such as benzoylsulfamic acid, represent a class of sulfonating agents that can potentially offer milder reaction conditions and different selectivity profiles. This document provides an overview of the application of this compound as a sulfonating agent, with a focus on the sulfonation of aromatic amines. Due to the limited direct literature on this compound, this guide draws parallels from and presents data based on analogous, well-studied sulfamating reagents that operate via a similar proposed mechanism.
Proposed Mechanism of Action
This compound is proposed to act as an in-situ generator of sulfur trioxide (SO₃) or a related electrophilic sulfonating species. The reaction with nucleophilic aromatic compounds, such as anilines, likely proceeds through an initial N-sulfamation to form an N-aryl sulfamate intermediate. This intermediate can then undergo a thermal or acid-catalyzed rearrangement to yield the thermodynamically favored C-sulfonated product, typically at the para position.[1][2][3] This two-step process, involving a relay from a nitrogen or oxygen atom to a carbon atom of the aromatic ring, allows for sulfonation under potentially milder conditions than direct electrophilic aromatic substitution with strong acids.[1][2][3]
Caption: Proposed mechanism for sulfonation using this compound.
Experimental Protocols
The following is a general protocol for the sulfonation of anilines. It is adapted from procedures for related sulfamating agents and should be optimized for specific substrates.[1][2][3]
General Experimental Workflow
References
Application Notes and Protocols: The Role of Benzoylsulfamic Acid Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylsulfamic acid and its derivatives are pivotal intermediates in the synthesis of several commercially significant pharmaceuticals. Their unique chemical architecture, combining a benzoyl moiety with a sulfamic acid functional group, allows for versatile chemical modifications, making them valuable building blocks in the creation of complex drug molecules. This document provides detailed application notes and protocols for the synthesis of two key drugs, the antidiabetic agent glibenclamide and the diuretic furosemide, where this compound derivatives are central to the synthetic pathway. The protocols are supplemented with quantitative data on reaction yields and purity, presented in clear tabular formats for ease of comparison. Additionally, logical workflows and synthetic pathways are visualized using Graphviz (DOT language) to provide a clear graphical representation of the experimental processes.
Synthesis of Glibenclamide: An Antidiabetic Agent
Glibenclamide, a second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. A key step in its synthesis involves the use of a substituted this compound derivative. While various synthetic routes exist, a common approach initiates from a substituted benzoic acid, which is converted to a this compound intermediate that is subsequently transformed into the final drug. A continuous flow method has been reported to provide an overall yield of 80-85% for the key semi-telescoped steps.[1][2] Another process for a key intermediate reported a yield of 55-60%.[3]
Experimental Protocol: Synthesis of Glibenclamide from a Benzoyl Chloride Precursor
This protocol outlines a representative synthesis of glibenclamide, commencing with the formation of a benzoylsulfonamide intermediate.
Materials:
-
2-Methoxy-5-chlorobenzoyl chloride
-
2-Phenylethylamine
-
Chlorosulfonic acid
-
Ammonia
-
Cyclohexyl isocyanate
-
Appropriate solvents (e.g., DMF)
-
Reagents for workup and purification
Procedure:
-
Amide Formation: React 2-methoxy-5-chlorobenzoyl chloride with 2-phenylethylamine to form N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide.
-
Sulfonylchlorination: The resulting amide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonyl chloride.
-
Ammonolysis: The sulfonyl chloride is then reacted with ammonia to form the corresponding sulfonamide, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[4]
-
Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to produce glibenclamide.
Quantitative Data for Glibenclamide Synthesis
| Step | Starting Material | Reagent | Product | Yield (%) | Reference |
| Overall (Continuous Flow) | - | - | Glibenclamide | 80-85 | [1][2] |
| Intermediate Synthesis | Phenylethylamine acylate | Chlorosulfonic acid, Ammonia | 4-acetyl ethylamino benzsulfamide | 55-60 | [3] |
Glibenclamide Synthesis Workflow
References
- 1. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
- 4. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
Application Notes and Protocols for Benzoylsulfamic Acid as a Catalyst
A comprehensive search of scientific literature and chemical databases did not yield any specific applications of Benzoylsulfamic acid as a catalyst in organic synthesis or other fields. The closely related compound, sulfamic acid (H₂NSO₃H) , is, however, a well-established and versatile solid acid catalyst. It is valued for being an inexpensive, non-corrosive, non-hygroscopic, and environmentally benign catalyst for a wide range of organic transformations.
This document will therefore focus on the catalytic applications of sulfamic acid as a surrogate, providing detailed application notes and protocols that would be relevant to researchers interested in the potential, albeit undocumented, uses of its N-benzoyl derivative. The structural difference, the presence of a benzoyl group on the nitrogen atom, would likely influence the steric and electronic properties, potentially reducing its catalytic efficacy compared to the parent sulfamic acid.
Application Notes: Sulfamic Acid as a Catalyst
Sulfamic acid has demonstrated significant catalytic activity in a variety of organic reactions, particularly in the synthesis of heterocyclic compounds and in multicomponent reactions. Its efficiency as a catalyst stems from its Brønsted acidity.
Key Applications:
-
Synthesis of Heterocyclic Compounds: Sulfamic acid is an effective catalyst for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as quinolines, benzimidazoles, and xanthenes.
-
Multicomponent Reactions (MCRs): It has been successfully employed in one-pot MCRs, which are highly efficient processes for the synthesis of complex molecules. A notable example is the Biginelli reaction for the synthesis of dihydropyrimidinones.
-
Esterification and Transesterification: Sulfamic acid can catalyze the formation of esters from carboxylic acids and alcohols.
-
Protection of Functional Groups: It is used in the protection of carbonyl compounds as acetals and of alcohols as methoxymethyl ethers.
The following sections provide detailed protocols for representative reactions catalyzed by sulfamic acid.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-4-Carboxylic Acid Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of quinoline-4-carboxylic acid derivatives using sulfamic acid as a catalyst in water.
Reaction Scheme:
Figure 1: General scheme for the synthesis of quinoline-4-carboxylic acid derivatives.
Materials:
-
Pyruvic acid
-
Substituted anilines
-
Substituted aryl aldehydes
-
Sulfamic acid
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine pyruvic acid (1 mmol), the aniline derivative (1 mmol), the aryl aldehyde (1 mmol), and sulfamic acid (10 mol%).
-
Add 10 mL of water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure quinoline-4-carboxylic acid derivative.
Quantitative Data for Selected Derivatives:
| Entry | Aniline Derivative | Aryl Aldehyde | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | 3 | 90 |
| 3 | 4-Methoxyaniline | 4-Methoxybenzaldehyde | 2 | 95 |
| 4 | 4-Nitroaniline | 4-Nitrobenzaldehyde | 4 | 85 |
Protocol 2: Synthesis of Aryl-14H-dibenzo[a,j]xanthenes
This protocol outlines the synthesis of aryl-14H-dibenzo[a,j]xanthenes via a one-pot condensation of β-naphthol and an aryl aldehyde using sulfamic acid as a catalyst under solvent-free conditions.
Reaction Workflow:
Figure 2: Experimental workflow for the synthesis of aryl-14H-dibenzo[a,j]xanthenes.
Materials:
-
β-Naphthol
-
Substituted aryl aldehydes
-
Sulfamic acid
-
Ethanol
-
Mortar and pestle
-
Round-bottom flask
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Grind β-naphthol (2 mmol), the aryl aldehyde (1 mmol), and sulfamic acid (5 mol%) together in a mortar and pestle to create a homogeneous mixture.
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture in an oil bath at 120 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mass and stir to break it up.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure aryl-14H-dibenzo[a,j]xanthene.
Quantitative Data for Selected Derivatives:
| Entry | Aryl Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 94 |
| 2 | 4-Chlorobenzaldehyde | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | 15 | 96 |
| 4 | 4-Nitrobenzaldehyde | 30 | 88 |
Postulated Catalytic Mechanism of Sulfamic Acid
The catalytic activity of sulfamic acid is attributed to its ability to act as a Brønsted acid, donating a proton to activate the electrophilic species in the reaction.
General Acid Catalysis Pathway:
Figure 3: A generalized signaling pathway for sulfamic acid catalysis.
In this proposed mechanism, the sulfamic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the other reactant(s). After the final product is formed, the catalyst is regenerated.
Conclusion
While there is no direct evidence for the use of this compound as a catalyst, the extensive research on sulfamic acid provides a strong foundation for exploring its potential. Researchers interested in this compound as a catalyst could adapt the protocols provided for sulfamic acid, keeping in mind that the bulky benzoyl group might necessitate harsher reaction conditions or result in lower yields due to steric hindrance and altered acidity. Further investigation into the pKa of this compound would be crucial in predicting its catalytic potential.
Application Notes and Protocols: Benzoylsulfonamide Functionality for the Protection of Amino Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, stability, and cleavage of the N-benzoylsulfonamide functionality. While not a conventional protecting group for amines due to the robustness of the sulfonamide bond, this moiety is of significant interest in medicinal chemistry as a bioisostere for carboxylic acids.[1][2][3] Understanding its formation and cleavage is crucial for its application in drug design and for instances where a highly stable amine derivative is required.
Introduction
The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical compounds. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with other functional groups. While common protecting groups like Boc, Cbz, and Fmoc are widely used, the exploration of other functionalities is an ongoing area of research.
The N-benzoylsulfonamide moiety arises from the acylation of a sulfonamide or the sulfonylation of an amide. While the term "benzoylsulfamic acid" is not a standard reagent, the resulting N-benzoylsulfonamide structure has been investigated. N-acylsulfonamides are notably stable and their pKa values (typically 3.5-4.5) are comparable to carboxylic acids, making them valuable as carboxylic acid bioisosteres in drug discovery.[1][2][3] However, the inherent stability of the sulfonamide bond presents a significant challenge for its use as a general-purpose protecting group, as deprotection often requires harsh conditions.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylsulfonamides
The most common methods for the synthesis of N-acylsulfonamides involve the acylation of sulfonamides. A variety of methods have been developed, often employing acid anhydrides or acid chlorides as acylating agents in the presence of a catalyst.[1]
General Procedure for the N-acylation of a Sulfonamide with Benzoyl Chloride:
This protocol is adapted from methodologies describing the acylation of sulfonamides.
-
Materials:
-
Primary or secondary amine-derived sulfonamide (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine (2.0 eq) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: Deprotection (Cleavage) of N-Benzoylsulfonamides
The cleavage of the N-S bond in sulfonamides is notoriously difficult. For N-acylsulfonamides, cleavage can theoretically occur at the N-acyl or the N-sulfonyl bond. The following protocols describe conditions that have been reported for the cleavage of N-acylsulfonamides, which are generally harsh.
Method A: Deacylation using Aluminum Chloride (Cleavage of the N-Acyl Bond)
This method focuses on the cleavage of the N-acyl bond to regenerate the sulfonamide.
-
Materials:
-
N-Benzoylsulfonamide (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (3.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Dilute HCl
-
-
Procedure:
-
To a stirred solution of the N-benzoylsulfonamide (1.0 eq) in anhydrous acetonitrile, add anhydrous aluminum chloride (3.0 eq) portion-wise at room temperature under an inert atmosphere.[5]
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.[5]
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Reductive Cleavage of the N-Sulfonyl Bond
This is a general method for sulfonamide cleavage and may require optimization for N-benzoylsulfonamides.
-
Materials:
-
N-Benzoylsulfonamide (1.0 eq)
-
Sodium naphthalenide or other reducing agents (e.g., SmI₂, Mg/MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a solution of sodium naphthalenide in anhydrous THF.
-
Dissolve the N-benzoylsulfonamide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the sodium naphthalenide solution until a persistent green color is observed.
-
Quench the reaction by the addition of water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as needed.
-
Data Presentation
Table 1: Synthesis of N-Acylsulfonamides - Representative Yields
| Acylating Agent | Sulfonamide Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Acetic Anhydride | Benzenesulfonamide | ZnCl₂ (cat.), solvent-free | 95 | [1] |
| Benzoic Anhydride | Methanesulfonamide | K10–FeO, MeCN, 60 °C | 92 | [1] |
| Benzoyl Chloride | p-Toluenesulfonamide | Pyridine, DCM | 72-96 | [6] |
| Various Acid Anhydrides | Various Sulfonamides | H₂SO₄ (cat.), MeCN | 86-98 | [1] |
Table 2: Deprotection of N-Acylsulfonamides - Representative Yields
| N-Acylsulfonamide Substrate | Deprotection Method | Conditions | Product | Yield (%) | Reference |
| N-Tosylacetamide | AlCl₃ | MeCN, 80 °C | p-Toluenesulfonamide | 64 | [5] |
| N-Benzyl-N-tosylacetamide | AlCl₃ | MeCN, 80 °C | N-Benzyl-p-toluenesulfonamide | 92 | [5] |
| N-(tert-Butyl)-N-tosylacetamide | AlI₃ | MeCN, 80 °C | N-Tosylacetamide | 85 | [5] |
Visualizations
Caption: General workflow for the formation and cleavage of an N-benzoylsulfonamide.
Caption: Comparison of N-benzoylsulfonamide properties with ideal protecting group characteristics.
Summary and Recommendations
The N-benzoylsulfonamide functionality can be synthesized in high yields through various methods. Its primary characteristic is its high stability, which is advantageous in its role as a carboxylic acid bioisostere in medicinal chemistry. However, this same stability is a significant drawback when considering it as a protecting group for amines.
Key Takeaways:
-
Not a Standard Protecting Group: Due to the harsh conditions required for its cleavage, the N-benzoylsulfonamide is not a recommended protecting group for general synthetic applications, especially when dealing with sensitive substrates.
-
Potential for Niche Applications: In cases where extreme stability of a protected amine is required, and the substrate can tolerate harsh deprotection conditions (e.g., strong Lewis acids at high temperatures or potent reducing agents), this functionality might be considered.
-
Medicinal Chemistry Relevance: The primary and more practical application of N-acylsulfonamides is in drug design, where their chemical properties mimic those of carboxylic acids.
Researchers and drug development professionals should be aware of the challenges associated with the cleavage of N-benzoylsulfonamides and should consider more conventional and labile protecting groups for routine synthetic transformations.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving benzoylsulfamic acid. This document includes detailed protocols for its synthesis and its application as a benzoylating agent for alcohols and amines, along with typical characterization data.
Introduction
This compound, a member of the N-acylsulfonamide family, is a versatile reagent in organic synthesis. N-acylsulfonamides are of significant interest in medicinal chemistry as they are considered bioisosteres of carboxylic acids, exhibiting comparable pKa values and hydrogen bonding capabilities.[1] This makes them valuable moieties in the design of novel therapeutic agents. This compound can serve as an effective benzoylating agent for various nucleophiles, such as alcohols and amines, providing a stable, crystalline alternative to more reactive and difficult-to-handle reagents like benzoyl chloride.
Synthesis of this compound
The synthesis of this compound can be achieved through the benzoylation of sulfamic acid or its derivatives. The following protocol is adapted from the synthesis of structurally related benzoylated sulfamoyl carboxylic acids.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Sulfamic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve a specific molar equivalent of sulfamic acid in a 1 M aqueous solution of sodium hydroxide. Stir the mixture until the sulfamic acid is completely dissolved.
-
Addition of Benzoylating Agent: Cool the solution to 0°C in an ice bath. To this cooled solution, add benzoyl chloride (1.5 molar equivalents) dropwise in three portions over a period of one hour with continuous stirring. Ensure the temperature is maintained at 0°C during the addition.
-
Reaction: After the complete addition of benzoyl chloride, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Acidification and Crystallization: Cool the reaction mixture again to 0°C and acidify it to a pH of 2 using a 2 M solution of hydrochloric acid. This will precipitate the this compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride, to obtain pure this compound.[2]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The following table summarizes the expected data based on the analysis of similar compounds.[2]
| Analytical Technique | Expected Observations |
| FTIR (cm⁻¹) | 3300-3600 (O-H of COOH, if hydrolyzed), 1700-1750 (C=O of benzoyl), 1600 (C=C aromatic), 1350 & 1160 (asymmetric and symmetric SO₂), 1180 (SO₂-N) |
| ¹H-NMR (ppm) | 7.4-8.2 (m, 5H, Ar-H of benzoyl), ~10-12 (br s, 1H, SO₂NHCO) |
| ¹³C-NMR (ppm) | 165-170 (C=O), 128-135 (aromatic carbons) |
| Elemental Analysis | Calculated and found percentages for C, H, N, and S should be in close agreement. |
Applications of this compound in Organic Synthesis
This compound can be utilized as a benzoylating agent for the protection or modification of hydroxyl and amino groups. The N-acylsulfonamide acts as an activated carbonyl group, facilitating the transfer of the benzoyl moiety to a nucleophile.
Experimental Protocol: Benzoylation of an Alcohol
Materials:
-
This compound
-
A primary or secondary alcohol (e.g., benzyl alcohol)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 molar equivalent) and the anhydrous solvent.
-
Addition of Reagents: Add the base (1.2 molar equivalents) to the solution and stir. Subsequently, add this compound (1.1 molar equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure benzoyl ester.
Experimental Protocol: Benzoylation of an Amine
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 molar equivalent) and the base (1.2 molar equivalents) in the anhydrous solvent.
-
Addition of Benzoylating Agent: Add this compound (1.1 molar equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizing Experimental Workflows
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
General Benzoylation Workflow
Caption: General workflow for benzoylation using this compound.
References
Analytical Methods for the Detection of Benzoylsulfamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylsulfamic acid is an organic compound that incorporates both a benzoyl group and a sulfamic acid moiety. The analytical determination of this compound is essential in various stages of drug development, including synthesis monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of this compound, drawing upon established methods for structurally similar compounds such as aromatic sulfonic acids and sulfamic acid derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, with Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful tool for identification and sensitive quantification.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation, identification, and quantification of this compound. Due to the presence of both a hydrophobic benzoyl group and a polar, acidic sulfamic acid group, a mixed-mode or reversed-phase chromatographic approach with an ion-pairing agent is recommended for optimal retention and peak shape.
Table 1: Summary of Proposed HPLC Methods and Typical Performance Data
| Parameter | Method A: Reversed-Phase with Ion-Pairing | Method B: Mixed-Mode Chromatography |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A: AcetonitrileB: Ammonium Acetate Buffer (pH 4.5) |
| Gradient | Gradient elution, e.g., 5-95% B over 20 min | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm and 270 nm | UV at 230 nm and 270 nm |
| Expected LOD | 10-100 ng/mL | 10-100 ng/mL |
| Expected LOQ | 50-500 ng/mL | 50-500 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (%Recovery) | 98-102% | 98-102% |
Note: The values presented in this table are estimations based on methods for structurally similar compounds and will require experimental validation for this compound.
Experimental Protocol: HPLC Method Development for this compound
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Ammonium acetate, HPLC-grade
-
Formic acid, HPLC-grade
-
C18 analytical column
-
Mixed-mode (reversed-phase/anion-exchange) analytical column
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions (Method A: Reversed-Phase with Ion-Pairing):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 230 nm and 270 nm.
4. Chromatographic Conditions (Method B: Mixed-Mode Chromatography):
-
Column: Mixed-Mode (Reversed-Phase/Anion-Exchange)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Gradient Program:
-
0-5 min: 90% A / 10% B
-
5-15 min: 90% A / 10% B to 50% A / 50% B
-
15-20 min: 50% A / 50% B
-
20-22 min: 50% A / 50% B to 90% A / 10% B
-
22-30 min: 90% A / 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV DAD as in Method A.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Logical Workflow for HPLC Method Development
Caption: General workflow for HPLC method development and analysis.
II. UV-Visible Spectrophotometry
For a simpler, more rapid, but less specific quantification, UV-Visible spectrophotometry can be employed, particularly for in-process monitoring where the sample matrix is well-defined. This method is based on the inherent UV absorbance of the benzoyl chromophore in the this compound molecule.
Table 2: Proposed UV-Visible Spectrophotometry Parameters
| Parameter | Value |
| Solvent | Methanol or 0.1 M HCl |
| Wavelength of Maximum Absorbance (λmax) | ~230 nm and ~270 nm (to be determined experimentally) |
| Expected LOD | 0.1-1 µg/mL |
| Expected LOQ | 0.5-5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 3% |
| Accuracy (%Recovery) | 95-105% |
Note: The values presented in this table are estimations and require experimental validation.
Experimental Protocol: UV-Visible Spectrophotometric Assay
1. Materials and Reagents:
-
This compound reference standard
-
Spectrophotometric grade methanol
-
0.1 M Hydrochloric acid (HCl)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Visible spectrophotometer
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent (methanol or 0.1 M HCl).
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
3. Wavelength Scan:
-
Using a mid-range concentration standard (e.g., 10 µg/mL), perform a wavelength scan from 200 nm to 400 nm to determine the wavelength(s) of maximum absorbance (λmax).
4. Measurement and Calibration:
-
Set the spectrophotometer to the determined λmax.
-
Use the chosen solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
5. Sample Analysis:
-
Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.
Signaling Pathway for Spectrophotometric Detection
Caption: Principle of UV-Visible spectrophotometric detection.
III. Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and selective detection, especially in complex matrices such as biological fluids, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Table 3: Proposed LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion [M-H]⁻ | To be determined based on the molecular weight of this compound |
| Product Ions | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for characteristic fragmentation |
| Expected LOD | 0.1-1 ng/mL |
| Expected LOQ | 0.5-5 ng/mL |
Note: These parameters are predictive and require experimental optimization.
Experimental Protocol: LC-MS/MS Method Development
1. Infusion and Tuning:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, cone voltage) and to identify the precursor ion in negative ESI mode.
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
2. LC Conditions:
-
Utilize one of the HPLC methods described in Section I, ensuring the mobile phase is compatible with MS (e.g., using formic acid or ammonium acetate instead of non-volatile buffers).
3. MRM Method Setup:
-
Set up an MRM method using the determined precursor ion and the most intense product ions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
4. Sample Preparation for Biological Matrices:
-
For plasma or serum samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
5. Data Acquisition and Analysis:
-
Acquire data using the developed LC-MRM-MS method.
-
Quantify this compound using an internal standard and a calibration curve prepared in the same matrix as the samples.
Workflow for LC-MS/MS Analysis
Caption: Workflow of a triple quadrupole LC-MS/MS system.
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For routine analysis of relatively pure samples, HPLC-UV is often sufficient. For trace-level quantification in complex biological matrices, a validated LC-MS/MS method is indispensable. All proposed methods require thorough validation to ensure they are fit for their intended purpose.
Application Note: Quantitative Determination of Benzoylsulfamic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable RP-HPLC method for the quantitative analysis of Benzoylsulfamic acid. The described protocol is applicable for the determination of this compound in bulk drug substances and can be adapted for various pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent peak symmetry and reproducibility.
Introduction
This compound is a chemical intermediate with potential applications in the pharmaceutical industry. A reliable and accurate analytical method is crucial for the quality control and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various compounds. This application note presents a detailed protocol for the HPLC analysis of this compound. The method is based on reversed-phase chromatography, which is well-suited for separating polar and non-polar compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Triethylamine (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below. These parameters are a starting point and may require minor adjustments based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| (e.g., 30:70) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare the mobile phase, mix acetonitrile and 0.1% phosphoric acid in water in the desired ratio (e.g., 30:70 v/v).[1][2] The aqueous portion is prepared by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water.[1][2] The final mobile phase should be degassed before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, an appropriate extraction or dilution step may be necessary.
Method Validation (Hypothetical Data)
The following table summarizes the expected quantitative performance of this HPLC method. This data is representative and should be verified during method validation.
| Parameter | Result |
| Retention Time (RT) | Approximately 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Tailing Factor | < 1.5 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Use of Sulfamic Acid Derivatives in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and development, enabling the efficient assembly of peptides. The choice of reagents for the crucial amide bond formation step is critical to the success of the synthesis, impacting yield, purity, and the integrity of the final peptide product. While traditional coupling agents are widely used, research into novel catalysts and additives continues to seek improvements in efficiency and reduction of side reactions.
Recent findings have highlighted the utility of sulfamic acid and its derivatives as effective catalysts in amide bond formation. Specifically, sulfamic acid has been shown to be a versatile catalyst in conjunction with carbodiimide coupling agents, demonstrating efficacy in both solution-phase and solid-phase synthesis.[1] This suggests that derivatives of sulfamic acid, such as Benzoylsulfamic acid, could offer unique advantages in SPPS protocols.
Although direct and detailed protocols for the use of this compound in solid-phase synthesis are not extensively documented in currently available literature, we can extrapolate its potential applications and provide a generalized protocol based on the established use of sulfamic acid. The benzoyl group may serve to modify the solubility, stability, or catalytic activity of the parent sulfamic acid, potentially offering benefits in specific synthetic contexts.
These notes provide a framework for the application of sulfamic acid-based reagents in SPPS, with a focus on a generalized protocol that can be adapted for this compound, pending further empirical validation.
Quantitative Data Summary
The following table summarizes typical quantitative data for solid-phase peptide synthesis, providing a baseline for evaluating the performance of syntheses incorporating sulfamic acid derivatives. Note that specific values may vary depending on the peptide sequence, resin, and exact conditions used.
| Parameter | Typical Value Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize aggregation. |
| Amino Acid Equivalents | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3 - 5 equivalents | e.g., DIC, HBTU. |
| Sulfamic Acid Catalyst | 0.1 - 1.0 equivalents | When used as an additive with a primary coupling reagent. |
| Coupling Time | 1 - 4 hours | Can be monitored for completion using tests like the Kaiser test. |
| Deprotection Time (Fmoc) | 20 - 30 minutes | Typically using 20% piperidine in DMF. |
| Cleavage Time | 2 - 4 hours | Using standard TFA cleavage cocktails. |
| Crude Peptide Purity | 70 - 95% | Highly sequence-dependent. |
| Overall Yield | 50 - 80% | For short to medium-length peptides. |
Experimental Protocols
The following protocols describe the key stages of solid-phase peptide synthesis, with specific details on how a sulfamic acid derivative like this compound could be incorporated into the coupling step.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides).
-
Weighing: Weigh the desired amount of resin into a reaction vessel.
-
Swelling: Add a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to the resin. Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.
-
Washing: After swelling, drain the solvent and wash the resin several times with DMF to remove any impurities.
Protocol 2: Fmoc-Deprotection
-
Reagent Preparation: Prepare a 20% solution of piperidine in DMF.
-
Deprotection: Add the 20% piperidine solution to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling using a Sulfamic Acid Derivative
This protocol outlines the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus on the resin, incorporating a sulfamic acid derivative as a catalytic additive with a carbodiimide.
-
Activation Solution Preparation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the primary coupling reagent (e.g., N,N'-Diisopropylcarbodiimide (DIC), 3-5 equivalents).
-
Add this compound (or sulfamic acid, 0.1-1.0 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activation solution to the washed, deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted amino groups can be capped.
-
Capping Solution: Prepare a solution of acetic anhydride and a non-nucleophilic base (e.g., Diisopropylethylamine (DIEA)) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes.
-
Washing: Drain the capping solution and wash the resin with DMF and DCM.
Protocol 5: Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Visualizations
Below are diagrams illustrating key workflows and relationships in the context of using this compound in solid-phase synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating a sulfamic acid derivative.
References
Application Notes and Protocols for the Scale-up Synthesis of Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Benzoylsulfamic acid, a compound of interest in medicinal chemistry and drug development. N-acylsulfonamides, such as this compound, are recognized as important pharmacophores and bioisosteres of carboxylic acids, exhibiting a wide range of biological activities.[1][2][3] This protocol details a proposed scale-up procedure based on the Schotten-Baumann reaction, utilizing readily available and cost-effective starting materials: benzoyl chloride and sulfamic acid.[4] Safety considerations, process controls for a potentially exothermic reaction, and purification by recrystallization are discussed in detail to ensure a safe and efficient large-scale production.
Introduction
N-acylsulfonamides are a significant class of compounds in pharmaceutical sciences due to their diverse biological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[2] They often serve as bioisosteres for carboxylic acids, offering modulated physicochemical properties that can enhance drug-like characteristics.[3] this compound, as a member of this class, holds potential for investigation in various therapeutic areas.
The synthesis of this compound can be achieved through the N-acylation of sulfamic acid. While several laboratory-scale methods exist for the N-acylation of sulfonamides, including the use of acyl chlorides or anhydrides, scaling up these processes requires careful consideration of reaction kinetics, heat management, and material handling.[1][5][6] The protocol outlined herein is a proposed method for the multigram to kilogram scale synthesis of this compound.
Chemical Reaction
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of sulfamic acid on the carbonyl carbon of benzoyl chloride, facilitated by a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a target scale of approximately 1 kilogram of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
3.1. Materials and Equipment
-
Reactors: 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Filtration: Large Büchner funnel with appropriate filter paper or a filter press.
-
Drying: Vacuum oven.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory. All operations should be performed in a well-ventilated fume hood or a designated production area with adequate ventilation.[5][6][7][8]
3.2. Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Sulfamic Acid | 97.09 | 971 g | 10.0 | ≥99% |
| Sodium Hydroxide | 40.00 | 880 g | 22.0 | ≥97% (pellets) |
| Benzoyl Chloride | 140.57 | 1406 g (1172 mL) | 10.0 | ≥99% |
| Deionized Water | 18.02 | ~15 L | - | - |
| Concentrated HCl | 36.46 | As needed | - | 37% |
| Isopropanol | 60.10 | ~5 L | - | Reagent Grade |
3.3. Reaction Procedure
-
Preparation of Sodium Sulfamate Solution:
-
Charge the 20 L jacketed reactor with 5 L of deionized water and start the agitator at a moderate speed.
-
Carefully add 440 g (11.0 mol) of sodium hydroxide pellets to the water. Caution: This is a highly exothermic dissolution.[3][4][5][9][10] Control the temperature by circulating coolant through the reactor jacket, maintaining the temperature below 30°C.
-
Once the sodium hydroxide has fully dissolved and the solution has cooled, slowly add 971 g (10.0 mol) of sulfamic acid in portions. Ensure the temperature does not exceed 40°C.
-
Stir the resulting solution until all the sulfamic acid has dissolved, forming a clear solution of sodium sulfamate.
-
-
Benzoylation (Schotten-Baumann Reaction):
-
Prepare a solution of 440 g (11.0 mol) of sodium hydroxide in 5 L of deionized water in a separate container and allow it to cool to room temperature.
-
Simultaneously, begin the dropwise addition of 1406 g (10.0 mol) of benzoyl chloride from the addition funnel and the separately prepared sodium hydroxide solution to the sodium sulfamate solution in the reactor.
-
Maintain the pH of the reaction mixture between 9 and 11 throughout the addition. The addition of the sodium hydroxide solution should be slightly faster than that of the benzoyl chloride to ensure the reaction mixture remains basic.
-
Crucial Step: This reaction is exothermic.[2][11][12][13] The rate of addition of benzoyl chloride and sodium hydroxide must be carefully controlled to maintain the internal temperature of the reactor between 10°C and 20°C. Utilize the reactor's cooling jacket to manage the exotherm effectively.[2][11]
-
The total addition time should be approximately 2-3 hours.
-
-
Reaction Completion and Work-up:
-
After the additions are complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of benzoyl chloride.
-
-
Precipitation of this compound:
-
Cool the reaction mixture to 0-5°C using the reactor jacket.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid. The product will precipitate as a white solid. Monitor the pH to reach a final value of approximately 1-2.
-
Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
3.4. Purification by Recrystallization
-
Isolation of Crude Product:
-
Filter the precipitated solid using a large Büchner funnel or a filter press.
-
Wash the filter cake with cold deionized water (2 x 1 L) to remove inorganic salts.
-
-
Recrystallization:
-
Transfer the crude, damp solid to the 20 L reactor.
-
Add a suitable solvent for recrystallization. A mixture of isopropanol and water is a good starting point. Begin by adding approximately 5 L of isopropanol and heat the mixture to 60-70°C with stirring until the solid dissolves. If the solid does not fully dissolve, add warm water portion-wise until a clear solution is obtained.
-
Once a clear solution is achieved, allow it to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
-
Final Product Isolation and Drying:
-
Filter the recrystallized product.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Data Presentation
Table 1: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Theoretical Yield | 2172 g |
| Expected Actual Yield | 1738 - 1955 g (80-90%) |
| Appearance | White crystalline solid |
| Melting Point | To be determined |
| Purity (by HPLC) | ≥98% |
Table 2: Safety Information [1][3][4][5][6][7][8][9][10][14][15][16][17][18]
| Chemical | Hazard Statements | Precautionary Measures |
| Benzoyl Chloride | Harmful if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Lachrymator. | Wear protective gloves/protective clothing/eye protection/face protection. Use only in a well-ventilated area. Do not breathe mist/vapors. Reacts with water.[6][8][15][16] |
| Sulfamic Acid | Causes skin irritation. Causes serious eye irritation. Harmful to aquatic life with long lasting effects. | Wear protective gloves/eye protection. Avoid release to the environment.[7][14][17][18] |
| Sodium Hydroxide | Causes severe skin burns and eye damage. Corrosive to metals. | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust. Highly exothermic when dissolved in water.[3][4][5][9][10] |
Visualizations
Caption: Proposed experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of this compound as a potential therapeutic agent.
References
- 1. redox.com [redox.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. chemfax.com [chemfax.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. tatachemicals.com [tatachemicals.com]
- 11. fauske.com [fauske.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 14. chemos.de [chemos.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 18. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Benzoylsulfamic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoylsulfamic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Poor Reagent Purity: Impurities in your starting materials (benzoyl chloride, sulfamic acid, or solvent) can interfere with the reaction. Ensure you are using high-purity reagents. It is advisable to use freshly distilled benzoyl chloride.
-
-
Side Reactions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily hydrolyzes in the presence of water to form benzoic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination.
-
O-Acylation vs. N-Acylation: The desired product is N-benzoylsulfamic acid. However, O-acylation of the sulfonic acid group can occur as a competing side reaction. The choice of base and reaction conditions can influence the selectivity. Using a non-nucleophilic base might favor N-acylation.
-
Di-benzoylation: Reaction of a second molecule of benzoyl chloride with the initially formed product is a possibility, though less likely under controlled stoichiometry.
-
-
Work-up and Purification Issues:
-
Product Loss During Extraction: this compound is a polar molecule and might have some solubility in the aqueous phase during work-up. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent.
-
Decomposition on Silica Gel: The acidic nature of silica gel could potentially lead to the degradation of the product during column chromatography. Consider using a deactivated silica gel or an alternative purification method like recrystallization.
-
Q2: I am observing the formation of a significant amount of benzoic acid as a byproduct. How can I prevent this?
A2: The presence of benzoic acid is a clear indication of the hydrolysis of benzoyl chloride.[1] To mitigate this:
-
Strict Anhydrous Conditions: As mentioned above, rigorously dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Inert Atmosphere: Performing the reaction under a dry, inert atmosphere (N₂, Ar) will prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Adding the benzoyl chloride slowly to the reaction mixture containing sulfamic acid and a base can help to ensure it reacts with the intended nucleophile before it has a chance to encounter trace water.
Q3: What is the optimal base to use for this reaction, and why?
A3: The choice of base is critical for the successful synthesis of this compound. The base serves to deprotonate the sulfamic acid, increasing its nucleophilicity, and to neutralize the HCl byproduct.
-
Inorganic Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.[2] These are inexpensive and effective. However, their use in excess or at elevated temperatures can promote the hydrolysis of benzoyl chloride and potentially the product. A two-phase system, known as the Schotten-Baumann reaction condition, can be employed where the reaction occurs at the interface of an organic solvent and an aqueous basic solution.[3]
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (NEt₃) or pyridine can also be used. These bases are soluble in organic solvents, allowing for a homogeneous reaction. Pyridine can also act as a nucleophilic catalyst. However, their removal during work-up can sometimes be challenging.
The optimal base may need to be determined empirically for your specific reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction duration or excessive heating.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method. You will need to find a suitable solvent system that provides good separation between your starting materials (sulfamic acid and benzoyl chloride) and the product. Visualizing the spots can be done using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate).
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful technique. You can track the disappearance of reactants and the appearance of the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide detailed information about the conversion of starting materials to the product.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate potential optimization parameters. Actual yields may vary.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Pyridine | Dichloromethane | 25 | 12 | 65 |
| 2 | Triethylamine | Acetonitrile | 50 | 8 | 72 |
| 3 | Sodium Hydroxide | Water/Toluene | 10 | 4 | 78 |
| 4 | Potassium Carbonate | Acetone | 25 | 16 | 68 |
Experimental Protocols
Proposed Synthesis of this compound via Schotten-Baumann Conditions
This protocol is a plausible method based on established organic chemistry principles. Optimization may be required.
Materials:
-
Sulfamic acid
-
Benzoyl chloride
-
Sodium hydroxide
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfamic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in toluene.
-
Add the solution of benzoyl chloride dropwise to the vigorously stirred aqueous solution of sodium sulfamate over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving this compound yield.
References
Technical Support Center: Benzoylsulfamic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoylsulfamic acid. The information provided is based on established chemical principles and data from related compounds, offering guidance on potential challenges and side products encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound that contains a benzoyl group attached to a sulfamic acid moiety. Its structure suggests potential applications as a sulfonating agent, a catalyst in certain organic reactions, or as a precursor in the synthesis of more complex molecules, including pharmaceuticals.
Q2: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound, typically from the reaction of benzoyl chloride with sulfamic acid, can lead to several side products. The primary concerns are the formation of benzoic acid and polysulfonated species.
Q3: What causes the hydrolysis of this compound and what are the products?
This compound is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures or under acidic or basic conditions. The hydrolysis reaction cleaves the N-S bond, resulting in the formation of benzoic acid and sulfamic acid.
Q4: Can this compound undergo thermal decomposition?
Yes, like many organic acids, this compound can undergo thermal decomposition at elevated temperatures. The likely decomposition products include benzoic acid, sulfur dioxide, and aniline. The decomposition pathway can be influenced by the temperature and the presence of other reagents. Studies on the thermal decomposition of similar compounds, such as benzoic acid, have shown the formation of benzene and carbon dioxide at high temperatures[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product in reactions using this compound. | 1. Hydrolysis of this compound. 2. Thermal decomposition of the reagent. 3. Incomplete reaction. | 1. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 2. Maintain a controlled and moderate reaction temperature. 3. Increase reaction time or moderately increase the temperature after confirming the stability of the reactants. |
| Presence of benzoic acid as a major impurity. | Hydrolysis of this compound due to moisture in the reaction mixture. | 1. Thoroughly dry all glassware and solvents before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected sulfonated byproducts. | This compound acting as a sulfonating agent on the substrate or solvent. | 1. Choose a solvent that is inert to sulfonation under the reaction conditions. 2. Optimize the stoichiometry of the reactants to favor the desired reaction pathway. |
| Reaction mixture turns dark or charring occurs. | Thermal decomposition of this compound or other reaction components. | 1. Lower the reaction temperature. 2. Use a solvent with a lower boiling point to control the maximum temperature. |
Experimental Protocols
Protocol for Minimizing Hydrolysis in this compound Reactions
-
Drying of Glassware and Reagents:
-
All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Solvents should be dried using appropriate methods (e.g., distillation over sodium-benzophenone for ethereal solvents or storage over molecular sieves).
-
Solid reagents should be dried in a vacuum oven if they are known to be hygroscopic.
-
-
Reaction Setup:
-
The reaction should be assembled under a positive pressure of an inert gas, such as nitrogen or argon.
-
Reagents should be added via syringe or a Schlenk line to prevent exposure to atmospheric moisture.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
Visualizing Reaction Pathways
Caption: Hydrolysis of this compound.
Caption: Plausible thermal decomposition pathway.
Caption: Reaction with an alcohol.
References
Technical Support Center: Purification of Crude Benzoylsulfamic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Benzoylsulfamic acid. The information is based on general purification principles for aryl and N-substituted sulfamic acids, as specific data for this compound is limited.
Troubleshooting Guide
Issue 1: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Consider screening a variety of solvents. For structurally similar compounds, aqueous solutions or alcohol/alkane mixtures (e.g., ethanol/hexanes) have been used.[1] |
| Using too much solvent | Dissolve the crude product in the minimum amount of hot solvent to achieve a saturated solution. Using excess solvent will keep more of the product dissolved upon cooling, thus reducing the yield. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Incomplete precipitation | After cooling, ensure sufficient time is allowed for the crystals to form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Issue 2: Product is still impure after recrystallization.
| Potential Cause | Troubleshooting Step |
| Co-precipitation of impurities | If an impurity has similar solubility properties to this compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. |
| Inadequate washing of crystals | After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| Decomposition during heating | This compound may be sensitive to high temperatures. Avoid prolonged heating during dissolution. If decomposition is suspected, consider a purification method that does not require heat, such as column chromatography. |
Issue 3: Difficulty with purification by column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate stationary phase | Due to the acidic and polar nature of this compound, standard silica gel may not be the best choice. Consider using reverse-phase silica (C18) or an ion-exchange resin.[2] |
| Incorrect mobile phase | For reverse-phase chromatography, a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile) with a pH modifier (e.g., formic or acetic acid) may be effective. For ion-exchange chromatography, elution is typically achieved by changing the pH or salt concentration of the mobile phase. |
| Compound is not eluting or is streaking | This can be due to strong interactions with the stationary phase. Adjusting the polarity or pH of the mobile phase can help. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related aryl sulfonic acid syntheses can include unreacted starting materials (e.g., benzamide, chlorosulfonic acid, or sulfur trioxide), byproducts from side reactions (such as benzoic acid or corresponding benzyl alcohols), and inorganic salts.[3] For sulfamic acids produced from urea and oleum, sulfuric acid and ammonium bisulfate are common impurities.[4]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For sulfamic acid itself, recrystallization from water is a known method.[4][5] For N-substituted sulfamic acids, purification by crystallization from water has also been reported.[6] A good starting point would be to test the solubility of your crude this compound in hot and cold water. Alternatively, for other organic acids, a mixed solvent system like ethanol/hexanes can be effective, where the compound is dissolved in the more polar solvent (ethanol) and then the less polar solvent (hexanes) is added to induce precipitation.[1]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A3: Yes, preparative HPLC can be a powerful purification technique. Given that analytical HPLC methods exist for sulfamic acid and its derivatives, these can be scaled up for purification.[7][8] A reverse-phase C18 column or a mixed-mode column with an aqueous/organic mobile phase (e.g., acetonitrile/water) and a suitable pH modifier would be a logical starting point.[7] Detection is often done by LC/MS or an Evaporative Light Scattering Detector (ELSD) as sulfamic acid derivatives may lack a strong UV chromophore.[7]
Q4: How can I remove inorganic salt impurities?
A4: If the inorganic salts are insoluble in an organic solvent in which your product is soluble, you can perform a filtration after dissolving the crude product. Alternatively, if your product is soluble in an organic solvent and the salts are soluble in water, an aqueous wash (extraction) can be performed. For highly water-soluble products like aryl sulfonic acids, desalting using a reverse-phase (C18) solid-phase extraction (SPE) cartridge can be effective.[2]
Data Presentation
The following table presents illustrative data for the purification of crude this compound by two different methods. Note: This data is hypothetical and for demonstration purposes, as specific experimental data for this compound was not found in the literature search.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Primary Impurities Removed |
| Recrystallization (Water) | 85 | 98 | 75 | Unreacted benzamide, inorganic salts |
| Column Chromatography (C18) | 85 | >99 | 60 | Benzoic acid, other organic byproducts |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (or another selected solvent) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.
Protocol 2: Purification by Solid-Phase Extraction (SPE) for Salt Removal (General Procedure)
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of water. Load the solution onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to elute the inorganic salts while the this compound is retained on the C18 stationary phase.
-
Elution: Elute the purified this compound from the cartridge using an organic solvent such as methanol or acetonitrile.
-
Solvent Removal: Remove the solvent from the collected fractions containing the pure product using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. US2862790A - Sulfamic acid purification - Google Patents [patents.google.com]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. US2805124A - Preparation of salts of nu-substituted sulfamic acids - Google Patents [patents.google.com]
- 7. HPLC Retention of Sulfamic Acid on Primesep SB Mixed-Mode Column | SIELC Technologies [sielc.com]
- 8. How Sulfamic Acid Aids in Analytical Chromatography Techniques [eureka.patsnap.com]
Technical Support Center: Optimization of Reaction Conditions for Benzoylsulfamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of benzoylsulfamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the N-acylation of sulfamic acid with benzoyl chloride.[1][2] This reaction typically involves treating sulfamic acid with benzoyl chloride in the presence of a base or under acidic conditions to promote the formation of the N-acylsulfonamide linkage.[1][3]
Q2: What is the role of a base in the synthesis of this compound?
A2: A base is often used to deprotonate the sulfamic acid, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the benzoyl chloride. Common bases for this type of reaction include sodium hydride (NaH) or tertiary amines. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Q3: Can the reaction be performed under acidic conditions?
A3: Yes, N-acylation of sulfonamides can be catalyzed by acids.[1][3] A catalytic amount of a strong acid, such as sulfuric acid, can activate the acylating agent, making it more susceptible to nucleophilic attack by the sulfonamide.[3]
Q4: What are the potential side products in this reaction?
A4: A potential side reaction is the formation of a bis-acylated by-product, where the nitrogen atom is acylated twice.[1] Hydrolysis of the benzoyl chloride due to the presence of water can also occur, leading to the formation of benzoic acid.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting materials (sulfamic acid and benzoyl chloride) and the this compound product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution | Expected Outcome |
| Inactive Reagents | Ensure the benzoyl chloride is fresh or has been properly stored to prevent hydrolysis. Use dry sulfamic acid. | An increase in product yield is expected with active reagents. |
| Insufficient Base | Increase the molar equivalent of the base to ensure complete deprotonation of sulfamic acid and neutralization of HCl. | Improved reaction conversion and higher yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Some acylations require heating to proceed at an appreciable rate. | An increase in the reaction rate and product formation should be observed. |
| Inappropriate Solvent | Test a range of aprotic solvents with varying polarities (e.g., THF, acetonitrile, dichloromethane). The solubility of reagents can significantly impact the reaction. | An optimal solvent will improve reagent solubility and reaction kinetics, leading to a higher yield. |
Issue 2: Formation of Multiple Products (Impure Sample)
| Possible Cause | Recommended Solution | Expected Outcome |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Minimizes the formation of benzoic acid from the hydrolysis of benzoyl chloride. |
| Excess Benzoyl Chloride | Use a stoichiometric amount or a slight excess (1.1 to 1.2 equivalents) of benzoyl chloride to reduce the likelihood of bis-acylation.[1] | Reduces the formation of the bis-acylated by-product. |
| Reaction Time Too Long | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. | A cleaner reaction profile with fewer by-products. |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-acylation
This protocol describes a general procedure for the synthesis of this compound from benzoyl chloride and sulfamic acid using a base.
Materials:
-
Sulfamic acid
-
Benzoyl chloride
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sulfamic acid (1.0 eq).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
stability issues of Benzoylsulfamic acid in solution
Frequently Asked Questions (FAQs)
Q1: My benzoylsulfamic acid solution appears to be losing potency over time. What could be the primary cause?
A1: The most likely cause of potency loss in a this compound solution is hydrolysis. This compound contains both an amide and a sulfamic acid functional group, both of which are susceptible to cleavage by water. This degradation is often accelerated by factors such as pH and temperature.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Based on the structure of this compound, two primary hydrolysis pathways are anticipated:
-
Amide Bond Cleavage: This would result in the formation of benzoic acid and sulfamic acid.
-
Sulfamic Acid Moiety Cleavage: This pathway would lead to the formation of benzamide and sulfuric acid.
Under certain conditions, further degradation of the initial products may occur. For instance, sulfamic acid itself can hydrolyze to ammonium bisulfate.[1]
Q3: How does the pH of the solution affect the stability of this compound?
A3: The stability of compounds containing amide and sulfonamide functionalities is often pH-dependent. Generally, hydrolysis is catalyzed by both acidic and basic conditions. For structurally similar compounds like sulfonylureas, the degradation rate is typically lowest at a neutral or near-neutral pH and increases significantly in both acidic and alkaline environments.[2][3][4] Therefore, maintaining your this compound solution at a pH close to neutral is likely to improve its stability.
Q4: I am observing unexpected peaks in the HPLC analysis of my this compound solution. What might these be?
A4: Unexpected peaks in your HPLC chromatogram are likely degradation products. The primary degradation products to expect are benzoic acid, sulfamic acid, and benzamide. Depending on your detection method (e.g., UV detection), you may primarily see the benzoyl-containing species (benzoic acid and benzamide). If you are using a universal detector like a charged aerosol detector (CAD) or a mass spectrometer, you may also detect sulfamic acid and its hydrolysis product, ammonium bisulfate.
Q5: What are the recommended storage conditions for a solution of this compound?
A5: To maximize the stability of a this compound solution, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing can significantly slow down the rate of hydrolysis.
-
Maintain a neutral pH: If possible for your application, buffer the solution to a pH between 6 and 8.
-
Protect from light: While there is no specific data on the photostability of this compound, it is a general good practice to protect solutions from light to prevent potential photodegradation.
-
Use freshly prepared solutions: For critical applications, it is always best to use freshly prepared solutions to ensure accurate concentrations.
Troubleshooting Guides
Issue: Rapid loss of activity of a this compound solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is acidic or alkaline, consider adjusting it to a neutral pH if your experimental protocol allows. |
| High Storage Temperature | Ensure the solution is stored at a recommended low temperature (e.g., 2-8 °C). Avoid leaving the solution at room temperature for extended periods. |
| Hydrolysis | Confirm the presence of degradation products using an appropriate analytical method like HPLC. If degradation is confirmed, prepare fresh solutions more frequently. |
Issue: Inconsistent experimental results using a this compound solution.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound and compare its performance with the old stock. Implement a regular schedule for preparing fresh stock solutions. |
| Incompatibility with other solution components | Investigate potential reactions between this compound and other components in your solution. Perform a stability study of this compound in the complete formulation. |
| Incorrect Concentration | Re-verify the concentration of your solution. Degradation can lead to a lower than expected concentration of the active compound. |
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of a Structurally Similar Compound (Sulfonylurea) at 25°C
This data is for a representative sulfonylurea and is intended to illustrate the general effect of pH on the stability of compounds with similar functional groups. Actual degradation rates for this compound will vary.
| pH | Half-life (t½) in days (Illustrative) |
| 3 | 15 |
| 5 | 150 |
| 7 | > 365 |
| 9 | 90 |
| 11 | 20 |
Table 2: Illustrative Effect of Temperature on the Hydrolysis of a Structurally Similar Compound (Sulfonylurea) at pH 5
This data is for a representative sulfonylurea and is intended to illustrate the general effect of temperature on stability. Actual degradation rates for this compound will vary.
| Temperature (°C) | Half-life (t½) in days (Illustrative) |
| 4 | > 500 |
| 25 | 150 |
| 40 | 30 |
| 60 | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV or PDA detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at regular intervals for HPLC analysis.
-
Thermal Degradation: Store a sample of the stock solution in a thermostatic oven at an elevated temperature (e.g., 60°C) and analyze it at different time points.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines and analyze it at different time points.
-
Control Sample: Keep a sample of the stock solution at room temperature and protected from light to serve as a control.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it to elute the degradation products and the parent compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV scan) and also at other wavelengths to detect degradation products that may have different UV spectra.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Benzoylsulfamic Acid Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from Benzoylsulfamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: While specific data for this compound synthesis is limited, impurities can be inferred from the general synthesis of aromatic sulfamic and sulfonic acids.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Benzamide, sulfur trioxide, or their precursors.
-
By-products from Sulfonation: Excess sulfuric acid is a common impurity in sulfonation reactions.[1]
-
Hydrolysis Products: The sulfamic acid group can undergo slow hydrolysis to form the corresponding ammonium bisulfate.[4][5]
-
Metal Impurities: Trace metal impurities may be present from reagents or reaction vessels.[6]
Q2: What is the recommended primary method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. For sulfamic acid and its derivatives, aqueous recrystallization is a standard procedure.[4][8][9]
Q3: How can I select an appropriate recrystallization solvent?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
For a compound like this compound, which has both polar (sulfamic acid) and non-polar (benzoyl) groups, a polar solvent or a mixed-solvent system is a good starting point. Water is effective for the parent sulfamic acid.[8][9] For this compound, trials with water, ethanol, or mixtures like ethanol/water or acetone/water are recommended.[10]
Q4: How can I assess the purity of my this compound sample after purification?
A4: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A reverse-phase method is likely suitable.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and identify any residual impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Aqueous Method by Analogy)
This protocol is adapted from the established method for purifying unsubstituted sulfamic acid.[8][9] Optimization may be required.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of distilled water (e.g., start with 10-15 mL of water per gram of crude acid).
-
Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of hot distilled water until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water, followed by a wash with cold ethanol, and finally a wash with diethyl ether to help with drying.[8][9]
-
Drying: Dry the crystals in a desiccator under vacuum or in a low-temperature oven.
Protocol 2: Starting Point for HPLC Purity Analysis
This is a suggested starting method based on the analysis of structurally similar compounds like benzenesulfonic acid.[11] Method development and validation are required.
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode Column |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2-3)[12] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV detector at a wavelength where the benzoyl chromophore absorbs (e.g., 230 or 254 nm). |
| Injection Volume | 10 µL |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute. | Re-heat the solution and add more of the primary solvent to decrease saturation. If using a mixed-solvent system, add more of the solvent in which the compound is more soluble. Ensure the solution cools slowly by insulating the flask.[8] |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, boil off a portion of it and allow it to cool again.[8] To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low Recovery Yield | Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the filtration apparatus is sufficiently pre-heated. Use ice-cold washing solvents and use them sparingly. The mother liquor can be concentrated to recover a second crop of crystals.[8] |
| Persistent Impurity in HPLC | The impurity has a very similar solubility profile to the product. The impurity co-crystallized with the product. | Perform a second recrystallization, potentially using a different solvent system.[10] If the impurity is acidic or basic, consider a pH-modifying extraction before recrystallization. Column chromatography may be necessary for difficult separations. |
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. data.epo.org [data.epo.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Sulfonic / Sulfinic / Sulfamic / Sulfurous acid derivatives - Georganics [georganics.sk]
- 4. US2862790A - Sulfamic acid purification - Google Patents [patents.google.com]
- 5. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Determination of metal impurities in sulfamic acid by isotope dilution electrothermal vaporization inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Page loading... [guidechem.com]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. helixchrom.com [helixchrom.com]
- 12. hplc.eu [hplc.eu]
challenges in the handling and storage of Benzoylsulfamic acid
Disclaimer: Specific safety and handling data for Benzoylsulfamic acid is limited. The following guidance is based on available information for this compound and its parent compounds, benzoic acid and sulfamic acid. Researchers should always perform a thorough risk assessment before handling any chemical and consult their institution's safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on the hazard profiles of benzoic acid and sulfamic acid, this compound should be handled as a potential irritant to the skin and eyes.[1][2][3][4] Inhalation of dust should be avoided.[1][3]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5][6] It should be kept away from sources of heat and moisture.
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2] Based on the properties of sulfamic acid, it may also be incompatible with chlorine and nitric acid.[2]
Q4: What are the signs of decomposition for this compound?
The reported melting point for this compound is 215-225 °C with decomposition.[7] Discoloration, changes in physical appearance, or the evolution of gases upon heating are potential signs of decomposition.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
It is recommended to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][5] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][3]
Q6: How should I handle a spill of this compound?
In case of a spill, evacuate the area and eliminate all ignition sources.[1] Use a HEPA-filter vacuum for cleanup to minimize dust generation and place the material into a sealed container for disposal.[1] Do not wash spills into the sewer system.[1]
Q7: How should this compound be disposed of?
Dispose of this compound and its containers in accordance with federal, state, and local regulations.[1][2] It may be necessary to dispose of it as hazardous waste.
Troubleshooting Guide
Q1: I observed a lower than expected melting point for my this compound sample. What could be the cause?
A lower melting point, often accompanied by a broader melting range, typically indicates the presence of impurities. Given that the synthesis of related compounds can be low-yielding and require purification, your sample may contain residual starting materials or byproducts. Another possibility is that the compound has started to decompose.
Q2: My analytical data (e.g., NMR, LC-MS) shows unexpected peaks. What could be the issue?
Unexpected peaks in your analytical data could be due to several factors:
-
Impurities: As mentioned, impurities from the synthesis are a likely cause.
-
Decomposition: this compound is known to decompose at higher temperatures.[7] If your sample has been exposed to heat, you may be observing degradation products. The thermal decomposition of benzoic acid, a related compound, is known to produce benzene and carbon dioxide at high temperatures.[7][8][9]
-
Hydrolysis: The sulfamic acid moiety is susceptible to hydrolysis, which could lead to the formation of benzoic acid and sulfamic acid or their derivatives.
Q3: The compound appears to be degrading during my experiment at elevated temperatures. How can I mitigate this?
Since this compound decomposes at a specific temperature range, it is crucial to control the temperature of your reaction carefully. Consider running your experiment at a lower temperature, even if it requires a longer reaction time. If possible, use a milder solvent or catalyst system that does not require high heat.
Data Presentation
| Property | This compound | Benzoic Acid | Sulfamic Acid |
| CAS Number | 89782-96-7[10] | 65-85-0 | 5329-14-6[10] |
| Molecular Formula | C₇H₇NO₅S | C₇H₆O₂ | H₃NO₃S |
| Melting Point | 215-225 °C (decomposes)[7] | 122.4 °C | 205 °C (decomposes) |
| Appearance | Not specified | White crystalline powder[1] | White crystalline substance[5] |
| Solubility | Not specified | Slightly soluble in water | Soluble in water[5] |
| Stability | Stable under normal conditions[7] | Stable under ordinary conditions[1] | Stable |
Experimental Protocols
General Protocol for Handling a Heat- and Moisture-Sensitive Solid Compound
-
Preparation:
-
Ensure your work area (e.g., chemical fume hood) is clean and dry.
-
Use oven-dried or flame-dried glassware to minimize moisture.
-
Have all necessary reagents and equipment ready before starting.
-
-
Handling:
-
Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Weigh the compound in a dry, enclosed environment if possible (e.g., a glove box or a balance with a draft shield).
-
Handle the solid using clean, dry spatulas and weighing paper.
-
Keep the container tightly closed when not in use.
-
-
Reaction Setup:
-
If the reaction is sensitive to moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller or an oil bath.
-
Monitor the temperature closely to avoid exceeding the decomposition temperature of the compound.
-
-
Work-up and Purification:
-
Be mindful that purification steps (e.g., chromatography, recrystallization) can also pose challenges. For instance, the choice of solvent and temperature during recrystallization is critical.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated gloves and weighing paper, in designated hazardous waste containers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving thermally sensitive compounds.
Caption: A general experimental workflow for the safe handling of potentially hazardous chemicals.
References
- 1. ehs.com [ehs.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 5. lzzdchemical.com [lzzdchemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfamic acid | CAS#:5329-14-6 | Chemsrc [chemsrc.com]
Technical Support Center: Benzoylsulfamic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Benzoylsulfamic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical compound that contains both a benzoyl group and a sulfamic acid moiety. Its stability is a concern due to the susceptibility of the amide linkage to hydrolysis and the inherent instability of the sulfamic acid group in certain conditions. Degradation can lead to a loss of compound potency, the formation of impurities, and inaccurate experimental results.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is likely hydrolysis of the amide bond that connects the benzoyl group to the sulfamic acid group. This reaction would yield benzoic acid and sulfamic acid. The resulting sulfamic acid can further hydrolyze in aqueous solutions to form ammonium bisulfate.[1][2][3]
Q3: What environmental factors can accelerate the degradation of this compound?
Several factors can influence the stability of this compound:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[3][4] The stability of related compounds often varies significantly with pH.[5][6]
-
Temperature: Elevated temperatures generally increase the rate of chemical reactions, including hydrolysis and thermal decomposition.[7][8][9]
-
Moisture: As hydrolysis is a key degradation pathway, the presence of water or high humidity can be detrimental to the stability of the compound, particularly for the solid form over long-term storage.
-
Light: Exposure to UV or visible light can induce photodegradation in aromatic compounds.[10][11][12]
Troubleshooting Guide
Issue 1: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis over time.
-
Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to degradation products such as benzoic acid and sulfamic acid.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place.[13][14] Refer to the storage conditions table below for recommended parameters.
-
Check Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and free from acidic or basic contaminants. Consider using anhydrous solvents where appropriate.
-
Analyze Degradation Products: If possible, identify the new peaks by techniques such as LC-MS to confirm the degradation pathway. This will help in optimizing the experimental conditions.
-
Perform a Forced Degradation Study: To systematically understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study as outlined in the experimental protocols section.
-
Issue 2: The pH of my this compound solution is changing over time.
-
Potential Cause: A change in pH, particularly a decrease, can be indicative of the hydrolysis of the sulfamic acid group to ammonium bisulfate, which is an acidic salt.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Use freshly prepared solutions for your experiments to minimize the impact of degradation over time.
-
Buffer the Solution: If your experimental protocol allows, use a buffered solution to maintain a stable pH. The optimal pH for stability would need to be determined experimentally.
-
Monitor pH: Regularly monitor the pH of your stock and working solutions.
-
Issue 3: I am seeing poor reproducibility in my experimental results.
-
Potential Cause: Inconsistent results can arise from the use of partially degraded this compound. The concentration of the active compound may be lower than expected, and the presence of degradation products could interfere with the experiment.
-
Troubleshooting Steps:
-
Verify Purity Before Use: Always check the purity of your this compound stock before starting a new set of experiments, especially if it has been stored for an extended period.
-
Standardize Solution Preparation: Ensure that solutions are prepared consistently, using the same solvent and storage conditions each time.
-
Use Freshly Weighed Samples: For critical experiments, weigh out a fresh sample of the solid compound rather than using a pre-made stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or as specified by the manufacturer | To minimize thermal degradation.[7][8] |
| Humidity | Store in a desiccator or with a desiccant | To prevent hydrolysis.[1] |
| Light | Store in an amber vial or in the dark | To prevent photodegradation.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if highly sensitive to oxidation or moisture | To minimize oxidative degradation and hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the degradation pathways and stability profile of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer solutions (e.g., phosphate, acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Keep the mixture at room temperature, protected from light.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time points, withdraw a small amount of the solid, dissolve it in the solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Analyze all samples and calculate the percentage of degradation.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
References
- 1. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 2. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. lzzdchemical.com [lzzdchemical.com]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Optimizing Catalyst Loading of Benzoylsulfamic Acid
Welcome to the technical support center for the use of benzoylsulfamic acid and related solid acid catalysts. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound is a solid acid catalyst. Like other solid acid catalysts, it offers advantages over homogeneous acid catalysts, such as easier separation from the reaction mixture, potential for recyclability, and reduced corrosion issues. It is particularly useful in reactions that are catalyzed by Brønsted acids.
Q2: What is the Biginelli reaction and how is a catalyst like this compound utilized in it?
The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. The reaction involves an aldehyde, a β-ketoester, and urea or thiourea. Acid catalysts like this compound are crucial for protonating intermediates and driving the cyclocondensation to completion.
Q3: What are the proposed mechanisms for the acid-catalyzed Biginelli reaction?
There are three main proposed mechanisms for the Biginelli reaction, all of which are initiated by acid catalysis:
-
Iminium Pathway: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate, which then reacts with the β-ketoester.
-
Enamine Pathway: The β-ketoester and urea react to form an enamine intermediate, which then attacks the aldehyde.
-
Knoevenagel Pathway: The aldehyde and β-ketoester undergo an acid-catalyzed Knoevenagel condensation, and the resulting intermediate then reacts with urea.
The iminium pathway is often considered the most likely route.
Q4: Can this compound be recovered and reused?
Solid acid catalysts like this compound are designed for easy recovery and reuse. After the reaction, the catalyst can typically be separated by filtration, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried before being used in subsequent reactions. The reusability of the catalyst is a key advantage for both cost-effectiveness and green chemistry.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | The amount of catalyst is critical. A low loading may not be sufficient to drive the reaction to completion. Systematically increase the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal amount. |
| Sub-optimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature in increments (e.g., 50 °C, 80 °C, 100 °C). |
| Poor Quality Reagents | Ensure that the aldehyde, β-ketoester, and urea are pure. Impurities in the starting materials can inhibit the catalyst or lead to side reactions. |
| Inappropriate Solvent | While many Biginelli reactions can be run solvent-free, some substrates may require a solvent for better solubility. If working with a solid aldehyde, consider using a minimal amount of a polar aprotic solvent like ethanol or acetonitrile. |
| Catalyst Deactivation | If reusing the catalyst, it may have become deactivated. See the catalyst regeneration protocol below. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessive heat can lead to the formation of byproducts through decomposition or side reactions. If side products are observed, try lowering the reaction temperature. |
| Prolonged Reaction Time | Leaving the reaction to run for too long after completion can sometimes lead to the formation of degradation products. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed. |
| Knoevenagel Condensation Product | The condensation of the aldehyde and the β-ketoester can sometimes be a competing side reaction. Optimizing the stoichiometry of the reactants (e.g., using a slight excess of urea) can sometimes suppress this. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| Product is Soluble in the Reaction Mixture | If the product does not precipitate upon cooling, it may be soluble in the reaction medium. Try adding cold water or a non-polar solvent like hexane to induce precipitation. |
| Oily Product | The product may initially form as an oil. Try triturating the oil with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane) to induce crystallization. |
| Product is Contaminated with Starting Materials | If the isolated product is impure, recrystallization is often an effective purification method. Ethanol is a commonly used solvent for recrystallizing DHPMs. |
Data Presentation
Table 1: Effect of Sulfamic Acid Catalyst Loading on the Yield of a Model Biginelli Reaction *
| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 1 | 60 | 65 |
| 2 | 2.5 | 45 | 80 |
| 3 | 5 | 30 | 92 |
| 4 | 10 | 30 | 93 |
| 5 | 15 | 30 | 93 |
*Model Reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.2 mmol) at 100°C under solvent-free conditions. Data is representative and may vary based on specific substrates and conditions.
Experimental Protocols
General Experimental Protocol for the Biginelli Reaction using a Solid Acid Catalyst
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the solid acid catalyst (e.g., this compound, 5 mol%).
-
Reaction Conditions: Heat the mixture in an oil bath at 100°C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (typically within 30-60 minutes), cool the mixture to room temperature. Add 10 mL of cold water and stir vigorously.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol for Catalyst Regeneration
-
Recovery: After the reaction, filter the reaction mixture to recover the solid acid catalyst.
-
Washing: Wash the catalyst sequentially with hot ethanol (3 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any adsorbed organic compounds.
-
Drying: Dry the catalyst in an oven at 100°C for 2 hours.
-
Reuse: The regenerated catalyst can now be used for subsequent reactions.
Visualizations
Caption: Experimental workflow for a typical Biginelli reaction.
Caption: Troubleshooting logic for low product yield.
Validation & Comparative
A Comparative Guide to Sulfonating Agents for Researchers and Drug Development Professionals
An initial search for "Benzoylsulfamic acid" as a sulfonating agent did not yield specific results in the available scientific literature. It is possible that this is not a commonly used or documented reagent for sulfonation. Therefore, this guide provides a comparative overview of widely used and well-documented sulfonating agents.
This guide offers an objective comparison of the performance of common sulfonating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications. Sulfonation is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of sulfa drugs and other bioactive molecules.[1] The choice of sulfonating agent can significantly impact reaction efficiency, selectivity, and safety.
Introduction to Common Sulfonating Agents
The most frequently employed sulfonating agents in both laboratory and industrial settings include sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide complexes. Each of these reagents offers a unique profile of reactivity and handling requirements.
-
Sulfuric Acid (H₂SO₄): A widely available and cost-effective sulfonating agent. Its reactivity is moderate, and the reaction is often reversible.[2]
-
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid, it is a much more potent sulfonating agent than concentrated sulfuric acid. The active electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself.[2]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive and corrosive liquid that acts as a strong sulfonating and chlorosulfonating agent.[1] It is particularly useful for the direct synthesis of sulfonyl chlorides.
-
Sulfur Trioxide (SO₃) Complexes: Sulfur trioxide is a powerful sulfonating agent that is often used in the form of complexes with reagents like dioxane or pyridine to moderate its reactivity and improve handling.
Performance Comparison of Sulfonating Agents
The selection of a sulfonating agent is dictated by the substrate's reactivity, the desired product, and the reaction conditions. The following table summarizes the performance of common sulfonating agents in the sulfonation of benzene, a benchmark aromatic compound.
| Sulfonating Agent | Reaction Conditions | Product | Yield | Reference |
| Sulfuric Acid (conc.) | Heat | Benzenesulfonic acid | Moderate | [2] |
| Fuming Sulfuric Acid (Oleum) | Room Temperature | Benzenesulfonic acid | High | [2] |
| Chlorosulfonic Acid | 0-25 °C | Benzenesulfonyl chloride | High | [1] |
| Sulfur Trioxide-Dioxane Complex | Room Temperature | Benzenesulfonic acid | High | [1] |
Experimental Protocols
General Procedure for the Sulfonation of Benzene using Fuming Sulfuric Acid
This protocol describes a typical laboratory-scale sulfonation of benzene.
Materials:
-
Benzene
-
Fuming sulfuric acid (oleum)
-
Sodium chloride
-
Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Place the round-bottom flask in an ice bath on a magnetic stirrer.
-
Add fuming sulfuric acid to the flask and begin stirring.
-
Slowly add benzene to the stirred fuming sulfuric acid via the dropping funnel, maintaining the temperature below 25 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Add sodium chloride to the aqueous solution to precipitate the sodium salt of benzenesulfonic acid.
-
Collect the precipitate by vacuum filtration and wash with a cold, saturated sodium chloride solution.
-
Dry the product in a desiccator.
Mechanistic Insights and Logical Relationships
The mechanism of aromatic sulfonation is a classic example of an electrophilic aromatic substitution. The following diagrams illustrate the key steps and the logical relationship between the different sulfonating agents and the generation of the active electrophile.
Caption: Generation of the active electrophile from various sulfonating agents and the subsequent electrophilic aromatic substitution pathway.
Experimental Workflow for Sulfonating Agent Selection
The process of selecting an appropriate sulfonating agent involves several key considerations, from initial substrate analysis to final product characterization.
Caption: A logical workflow for the selection and optimization of a sulfonating agent for a specific synthetic target.
References
A Comparative Guide to the Synthesis of Benzoylsulfamic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Benzoylsulfamic acid, a compound with potential applications in medicinal chemistry, can be synthesized through various methods. This guide provides a detailed comparison of the traditional Schotten-Baumann reaction with modern alternatives, supported by experimental protocols and data to inform your choice of synthetic strategy.
Comparison of Synthesis Methods for this compound
The selection of a synthesis method for this compound depends on factors such as desired yield, purity, reaction conditions, and the availability of reagents. Below is a comparative summary of the established Schotten-Baumann reaction and alternative N-acylation methods.
| Method | General Principle | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Acylation of sulfamic acid with benzoyl chloride in the presence of a base (e.g., NaOH). | 60-99% (for analogous compounds) | Biphasic (aqueous/organic), Room temperature to mild heating. | High yields, well-established, uses common reagents. | Can require excess benzoyl chloride, potential for hydrolysis of the acyl chloride. |
| N-Acylbenzotriazoles | Reaction of sulfamic acid with a pre-formed N-benzoylbenzotriazole in the presence of a strong base (e.g., NaH). | 76-100% (for analogous compounds) | Anhydrous conditions, may require inert atmosphere. | High yields, avoids the use of acid chlorides. | Requires preparation of the N-acylbenzotriazole reagent, use of sodium hydride requires careful handling. |
| Sulfonyl Isocyanates | Reaction of a carboxylic acid (benzoic acid) with a sulfonyl isocyanate. | Not explicitly reported for this compound, but generally high for N-acylsulfonamides. | Anhydrous conditions, often requires a catalyst. | Can be a one-pot reaction from the carboxylic acid. | Sulfonyl isocyanates can be moisture-sensitive and may not be commercially available for all desired sulfonamides. |
| Lewis Acid Catalysis | Acylation of a sulfonamide with an anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl2). | High (e.g., 97% for N-acetylsulfonamides) | Solvent-free or in an organic solvent, may require elevated temperatures. | Can use anhydrides instead of acid chlorides, often high yielding. | Requires a catalyst, which may need to be removed from the final product. |
Experimental Protocols
Schotten-Baumann Synthesis of this compound
This method is adapted from the general procedure for the benzoylation of sulfamoyl carboxylic acids.
Materials:
-
Sulfamic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Deionized water
-
An appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a beaker, dissolve a specific molar equivalent of sulfamic acid in a 2M sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of benzoyl chloride dropwise to the cooled solution while stirring vigorously.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
Monitor the reaction progress (e.g., by TLC).
-
Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with 2M hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Dry the purified product under vacuum.
Alternative Synthesis using N-Acylbenzotriazoles
This protocol is a generalized procedure for the N-acylation of sulfonamides.
Materials:
-
Sulfamic acid
-
N-Benzoylbenzotriazole
-
Sodium hydride (NaH)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Anhydrous work-up solvents (e.g., ethyl acetate, brine)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.
-
Slowly add a solution of sulfamic acid in the anhydrous solvent to the NaH suspension and stir until the evolution of hydrogen gas ceases.
-
Add a solution of N-benzoylbenzotriazole in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis Workflows
Caption: Workflow for the Schotten-Baumann synthesis of this compound.
Caption: Workflow for the N-Acylbenzotriazole synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through the Schotten-Baumann reaction, a robust and high-yielding method that utilizes readily available starting materials. For instances where the use of acid chlorides is undesirable or when seeking potentially higher yields under anhydrous conditions, the N-acylbenzotriazole method presents a viable alternative. The choice between these and other emerging methods will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources. The provided protocols and comparative data serve as a valuable starting point for the successful synthesis and validation of this compound.
A Comparative Guide to Benzoylsulfamic Acid and Sulfamic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzoylsulfamic acid and sulfamic acid, two Brønsted acid catalysts with significant potential in organic synthesis. While sulfamic acid is a well-established, commercially available catalyst, this guide also explores the prospective utility of its N-acylated derivative, this compound, drawing on available data for related compounds to project its performance and characteristics.
Introduction: The Role of Solid Acid Catalysts
In the pursuit of greener and more efficient chemical transformations, solid acid catalysts have emerged as a important alternative to traditional liquid acids.[1] Their advantages include ease of handling, reduced corrosivity, and simplified recovery and recyclability, contributing to more sustainable synthetic processes.[1] Sulfamic acid (H₂NSO₃H) is a prime example of a versatile and environmentally benign solid acid catalyst.[2] This guide will compare the known attributes of sulfamic acid with the projected properties of this compound, a derivative with the potential for modified reactivity and solubility.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each catalyst is crucial for predicting their behavior in a reaction system.
| Property | Sulfamic Acid | This compound (Predicted) |
| Molecular Formula | H₃NSO₃ | C₇H₇NO₄S |
| Molar Mass | 97.10 g/mol | 201.20 g/mol |
| Appearance | White crystalline solid[3] | Crystalline solid |
| Melting Point | 205 °C (decomposes)[3] | Likely lower than sulfamic acid due to the organic moiety |
| Solubility | Moderately soluble in water; slightly soluble in methanol; insoluble in hydrocarbons[4] | Expected to have increased solubility in organic solvents |
| Acidity (pKa) | ~1.0[4] | Expected to be a strong acid, potentially with altered acidity due to the electron-withdrawing benzoyl group |
Synthesis and Preparation
The accessibility of a catalyst is a key factor in its practical application.
Sulfamic Acid
Sulfamic acid is produced industrially by the reaction of urea with a mixture of sulfur trioxide and sulfuric acid.[5] Its straightforward, large-scale production contributes to its low cost and wide availability.
Caption: Industrial Synthesis of Sulfamic Acid.
This compound (Proposed Synthesis)
Caption: Proposed Synthesis of this compound.
Performance in Organic Synthesis: A Comparative Overview
Sulfamic acid has demonstrated its efficacy in a wide array of organic transformations. The performance of this compound is projected based on the influence of the benzoyl group on the catalyst's properties.
Catalytic Activity
Sulfamic acid's catalytic prowess is attributed to its Brønsted acidity, existing in a zwitterionic form in the solid state.[5] It is an efficient catalyst for reactions requiring protonation of a substrate.
The introduction of an electron-withdrawing benzoyl group to the nitrogen atom in this compound is expected to influence its acidity and, consequently, its catalytic activity. The delocalization of the nitrogen lone pair into the benzoyl carbonyl group could potentially increase the acidity of the sulfonic acid proton. This might lead to enhanced catalytic activity in certain reactions.
Green Chemistry Aspects
Sulfamic acid is considered a green catalyst due to its low toxicity, high stability, and reusability.[2] Being a solid, it can be easily separated from the reaction mixture by filtration. This compound, also a solid, would likely share these advantages. Its potential for higher solubility in organic solvents might offer benefits in homogeneous catalysis, with the possibility of precipitation and recovery after reaction completion.
Experimental Data and Protocols
While direct comparative experimental data between the two catalysts is not available in the reviewed literature, this section presents representative data for sulfamic acid-catalyzed reactions and a general protocol for evaluating and comparing the catalytic performance of both acids.
Sulfamic Acid in Action: Synthesis of Benzimidazoles
Sulfamic acid has been effectively used as a catalyst for the synthesis of benzimidazoles from o-phenylenediamine and various aldehydes. This reaction highlights its utility in the formation of heterocyclic compounds of pharmaceutical interest.[6]
Experimental Protocol for Sulfamic Acid-Catalyzed Synthesis of 2-Aryl-1H-benzimidazoles:
-
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and sulfamic acid (10 mol%) in ethanol (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-aryl-1H-benzimidazole.
Table 1: Synthesis of 2-Aryl-1H-benzimidazoles using Sulfamic Acid as a Catalyst.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 88 |
Note: The data presented here is representative of typical results found in the literature for this type of reaction and is intended for illustrative purposes.
A Framework for Comparison: A General Experimental Workflow
To objectively compare the catalytic efficacy of sulfamic acid and this compound, a standardized experimental workflow is essential. The esterification of a carboxylic acid with an alcohol is a suitable model reaction.
Caption: Workflow for Comparing Catalytic Activity.
Proposed Experimental Protocol for Comparative Study:
-
In separate reaction vessels, a mixture of a carboxylic acid (e.g., acetic acid, 1 mmol), an alcohol (e.g., benzyl alcohol, 1 mmol), and a catalytic amount (e.g., 5 mol%) of either sulfamic acid or this compound in a suitable solvent (e.g., toluene, 10 mL) is prepared.
-
Both reaction mixtures are stirred at a constant temperature (e.g., 80 °C).
-
Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to determine the conversion of reactants and the yield of the ester product.
-
Upon completion, the catalysts are recovered by filtration.
-
The filtrates are worked up to isolate the product, and the final yields are determined.
-
The recovered catalysts can be tested for reusability in subsequent reaction cycles.
Conclusion
Sulfamic acid is a well-regarded solid acid catalyst in organic synthesis, valued for its efficiency, stability, and environmental credentials. While experimental data for this compound is currently scarce in the surveyed literature, its structure suggests it could be a promising catalyst with potentially enhanced acidity and improved solubility in organic media. A direct comparative study, following the proposed experimental framework, is necessary to fully elucidate the relative advantages and disadvantages of these two catalysts. The exploration of N-substituted sulfamic acid derivatives, like this compound, represents a fertile area for research in the development of novel and tunable organocatalysts for a variety of synthetic applications.
References
- 1. Benzilic acid | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfamic Acid | NH2SO3H | CID 5987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzoylformic acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Comparative Study of Benzoylsulfamic Acid Derivatives: A Guide for Researchers
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of benzoylsulfamic acid derivatives reveals their potential as promising scaffolds in drug discovery. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by available experimental data and detailed methodologies, to inform future research and development in this area.
This compound derivatives, characterized by a core structure featuring a benzoyl group linked to a sulfamic acid moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as antihyperlipidemic, anticancer, and antimicrobial agents. This guide synthesizes the available scientific literature to provide a comparative analysis of these derivatives, focusing on their performance, experimental validation, and underlying mechanisms of action.
Antihyperlipidemic Activity
Studies on N-benzoylsulfamic acid sodium salts have demonstrated their ability to lower serum cholesterol and triglyceride levels in animal models. A comparative study with N-benzylsulfamates and benzylsulfonamides in mice revealed that while all three classes of compounds exhibited antihyperlipidemic effects, the sulfamates were particularly potent in reducing cholesterol levels.
Anticancer Activity
While direct comparative studies on a series of this compound derivatives are limited in the readily available literature, research on structurally related compounds provides valuable insights into their potential as anticancer agents. For instance, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been evaluated for their cytotoxic activity against breast cancer cell lines.
One study compared the anticancer activity of N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea and N-benzoyl-N'-(4-fluorophenyl)thiourea against the T47D breast cancer cell line.[1] The results, as determined by the MTT assay, indicated that the introduction of a chloro group on the benzoyl ring enhanced the cytotoxic effect.[1]
Table 1: Comparative Anticancer Activity of N-Benzoyl-N'-(4-fluorophenyl)thiourea Derivatives against T47D Cells [1]
| Compound | IC50 (μM) |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | 1519.933 |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | 325.821 |
This data suggests that substitutions on the benzoyl ring can significantly influence the anticancer potency of these related derivatives.
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to this compound has been explored. For example, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles, which contain a benzamido moiety, were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[2]
The study revealed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 500 µg/mL.[2] Notably, some of the synthesized compounds demonstrated significant activity against Pseudomonas aeruginosa, with a MIC value of 31.25 µg/mL, which was comparable to the standard drug Rifampicin.[2]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of these and related derivatives.
Synthesis of N-Benzoyl-N'-(4-fluorophenyl)thiourea Derivatives[1]
This experimental workflow outlines the general synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives.
Caption: General synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives.
In Vitro Anticancer Activity (MTT Assay)[1]
The following workflow describes the key steps in determining the cytotoxic activity of the compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)[2]
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as outlined below.
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound derivatives are not extensively detailed in the reviewed literature, related benzoyl derivatives have been investigated for their interaction with specific molecular targets. For instance, N-benzoyl-N'-phenylthiourea derivatives are predicted to have an affinity for the SIRT1 receptor, a class III histone deacetylase involved in various cellular processes, including cell survival and apoptosis.[1] The interaction with such targets could be a key mechanism underlying their anticancer effects.
The proposed interaction with SIRT1 suggests a potential signaling pathway that could be explored for this compound derivatives.
Caption: Proposed signaling pathway involving SIRT1 inhibition by benzoyl derivatives.
Conclusion and Future Directions
This compound derivatives represent a versatile chemical scaffold with demonstrated potential in various therapeutic areas. The available data, primarily from related benzoyl-containing compounds, strongly suggests that further exploration of this specific chemical class is warranted. Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships.
Key areas for future investigation include:
-
Comprehensive Screening: Testing a wide range of derivatives against various cancer cell lines and microbial strains to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.
By pursuing these research avenues, the full potential of this compound derivatives as novel therapeutic agents can be realized.
References
A Comparative Guide to the Quantitative Analysis of Benzoylsulfamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of Benzoylsulfamic acid: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Acid-Base Titration. The selection of an appropriate method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, UPLC-MS/MS, and acid-base titration for the quantitative analysis of this compound. The data presented are estimates based on the analysis of structurally related compounds, such as sulfonamides and other aromatic sulfonic acids.
| Parameter | HPLC-UV | UPLC-MS/MS | Acid-Base Titration |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Neutralization reaction with a standard base. |
| Selectivity | Moderate to High | Very High | Low |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range[1][2] | mg/mL range |
| Precision (RSD) | < 5% | 1.4% to 11.0%[1][2] | < 2% |
| Linearity (R²) | > 0.995[3] | > 0.99 | Not Applicable |
| Analysis Time | 15-30 minutes | 5-15 minutes | 5-10 minutes per sample |
| Sample Throughput | Moderate | High | Low |
| Cost per Sample | Low to Moderate | High | Very Low |
| Instrumentation Cost | Moderate | High | Low |
| Matrix Effect | Can be significant | Can be minimized with appropriate sample preparation and internal standards. | High, susceptible to interference from other acidic or basic compounds. |
Experimental Protocols
Detailed experimental protocols for each analytical technique are provided below. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 ACN/water). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-80% B; 15-20 min, 80% B; 20.1-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices at low concentrations.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Data acquisition and analysis software.
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ammonium formate, LC-MS grade.
-
Ultrapure water.
-
This compound reference standard.
-
Isotopically labeled internal standard (optional but recommended).
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC method, but using LC-MS grade solvents. If an internal standard is used, it should be added to all standards and samples at a fixed concentration.
-
UPLC Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be suitable for the acidic this compound.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion and product ion transitions for this compound and the internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Acid-Base Titration
This classical method is suitable for the determination of high concentrations of this compound in simple matrices where interfering acidic or basic substances are absent.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional, for potentiometric titration)
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator solution.
-
Solvent (e.g., deionized water, ethanol-water mixture).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent in a beaker or flask.
-
Titration Setup: Fill the burette with the standardized NaOH solution and record the initial volume. Add a few drops of phenolphthalein indicator to the sample solution. If using a pH meter, calibrate it and place the electrode in the sample solution.
-
Titration: Slowly add the NaOH solution from the burette to the sample solution while continuously stirring. Continue the addition until the indicator changes color (from colorless to pink for phenolphthalein) and the color persists for at least 30 seconds. This is the endpoint. If using a pH meter, titrate to the equivalence point, which is the point of inflection on the titration curve.
-
Recording: Record the final volume of NaOH solution used.
-
Calculation: Calculate the concentration of this compound in the sample using the following formula:
Concentration (M) = (Molarity of NaOH × Volume of NaOH used) / Volume of sample
If the sample was a solid, the percentage purity can be calculated as:
% Purity = [(Molarity of NaOH × Volume of NaOH used × Molar mass of this compound) / (Weight of sample)] × 100
Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for UPLC-MS/MS analysis.
Caption: Workflow for Acid-Base Titration.
References
Establishing the Purity of Synthesized Benzoylsulfamic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity is a cornerstone of chemical synthesis, particularly in the realm of drug development where impurities can have significant biological effects. This guide provides a comparative overview of standard analytical techniques for establishing the purity of synthesized Benzoylsulfamic acid. To provide a clear benchmark, the methodologies and expected results are compared with those for Benzoic Acid, a structurally related and well-characterized compound.
Comparative Analysis of Purity Determination Methods
The purity of a synthesized compound is typically established through a combination of chromatographic and spectroscopic methods, alongside the determination of physical constants. The choice of method depends on the nature of the expected impurities and the required level of accuracy.
| Analytical Technique | This compound (Expected) | Benzoic Acid (Reference) | Key Comparison Points |
| Melting Point | 105-113 °C (for related structures)[1][2] | 121-123 °C[3][4] | A sharp melting point range close to the literature value is indicative of high purity. Impurities typically depress and broaden the melting point range.[2][5] |
| High-Performance Liquid Chromatography (HPLC) | Purity >95% | Purity >99% | HPLC is a powerful quantitative technique. The peak area of the main component relative to the total peak area gives a measure of purity. Different impurities may require specific detection wavelengths. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons, Amide proton | Aromatic protons, Carboxylic acid proton | The presence of unexpected signals in the ¹H NMR spectrum indicates the presence of impurities. Integration of signals can provide a quantitative estimate of purity if impurities have distinct, well-resolved protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic carbons, Carbonyl carbon, Sulfonyl carbon | Aromatic carbons, Carboxyl carbon | The presence of extra peaks suggests impurities. ¹³C NMR is particularly useful for identifying isomeric impurities that may not be distinguishable by ¹H NMR. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H, S=O, C=O, and aromatic C-H bonds. | Characteristic peaks for O-H (broad), C=O, and aromatic C-H bonds.[6][7] | FTIR is primarily a qualitative technique for confirming the presence of the desired functional groups and the absence of functional groups from starting materials or by-products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
Melting Point Determination
Objective: To determine the melting point range of the synthesized compound as an indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., digital melting point meter)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[3][4][5]
-
A pure sample should exhibit a sharp melting range of 1-2 °C.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of the synthesized compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure for a General Purity Assay:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic acids is a gradient of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Conditions (Example for Benzoic Acid):
-
Column: C18 reverse-phase, 15 cm x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Water with 10mM TFA : Acetonitrile with 10mM TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
¹H NMR: Chemical shifts for aromatic protons in benzoic acid derivatives are typically in the range of 7.4-8.0 ppm. The carboxylic acid proton of benzoic acid appears as a broad singlet downfield (>10 ppm).[8][9] The amide proton in this compound would also be expected in the downfield region. The presence of any unexpected signals indicates impurities.
-
¹³C NMR: For benzoic acid, the carboxyl carbon appears around 167-173 ppm, and the aromatic carbons are observed between 128-134 ppm.[10][11] For this compound, the carbonyl and sulfonyl-adjacent carbons would have characteristic chemical shifts. The presence of additional peaks suggests impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule and to check for the absence of starting material functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Place a small amount of the dry sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
This compound (Expected): Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), C=O stretching (~1680-1650 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).
-
Benzoic Acid (Reference): A very broad O-H stretch from ~3300-2500 cm⁻¹, a strong C=O stretch around 1700-1680 cm⁻¹, and aromatic C-H stretches.[6][7]
-
Visualizing the Purity Determination Workflow
The following diagram illustrates a typical workflow for establishing the purity of a synthesized compound.
Caption: Experimental workflow for purity determination.
Disclaimer: The provided analytical data for this compound is based on structurally similar compounds and should be considered as an estimation. For definitive purity analysis, it is essential to obtain experimental data on a certified reference standard of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. brainly.com [brainly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Performance of Benzoylsulfamic Acid in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoylsulfamic acid, a versatile and efficient solid acid catalyst, has garnered significant attention in organic synthesis due to its strong Brønsted acidity, operational simplicity, and reusability. This guide provides a comparative analysis of its performance in various reaction media, supported by available experimental data, to aid researchers in catalyst selection and reaction optimization. While direct comparative studies on this compound across a wide range of solvents and reactions are limited in the readily available literature, this guide draws parallels from the performance of closely related sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TsOH) and sulfamic acid, to provide valuable insights.
I. Esterification Reactions
Esterification is a fundamental transformation in organic chemistry, and the choice of catalyst and solvent significantly impacts reaction efficiency. Strong acid catalysts are essential for the Fischer-Speier esterification of carboxylic acids with alcohols.
Comparative Performance Data
While specific quantitative data for this compound in various solvents for esterification is not extensively documented in publicly available literature, the performance of analogous sulfonic acid catalysts provides a strong indication of its likely behavior. The following table summarizes typical results for the esterification of acetic acid with n-propanol using benzenesulfonic acid derivatives, which are structurally similar to this compound.
| Catalyst | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Continuous rectification | Not specified | 50 (continuous) | High (complete conversion) | [1] |
| p-Phenolsulfonic acid | Continuous rectification | Not specified | Not specified | High (complete conversion) | [1] |
| Sulfuric acid | Batch | Not specified | Not specified | ~60% (in batch, lower than continuous) | [1] |
Note: The data for p-toluenesulfonic acid and p-phenolsulfonic acid in a continuous process highlights the high efficiency of sulfonic acid catalysts under conditions where reaction products are continuously removed.
Experimental Protocol: General Procedure for Acid-Catalyzed Esterification
The following is a general laboratory procedure for the esterification of a carboxylic acid with an alcohol using a strong acid catalyst like sulfuric acid, which can be adapted for use with this compound.
Materials:
-
Carboxylic acid (1 equivalent)
-
Alcohol (in excess, can be used as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, 4 drops)
-
Boiling chips
-
5-mL round-bottom flask
-
Distillation apparatus
-
Sand bath
-
Centrifuge tubes
-
10% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Vials
Procedure:
-
In a 5-mL round-bottom flask, combine the precisely measured carboxylic acid and alcohol.
-
Carefully add the acid catalyst (e.g., 4 drops of concentrated sulfuric acid) to the mixture and mix thoroughly.[2]
-
Add a few boiling chips and set up the apparatus for distillation.[2]
-
Heat the mixture using a sand bath to achieve reflux. The vapors should condense about one-third of the way up the reflux condenser.[2]
-
Continue refluxing for a total of 45 minutes, periodically removing the lower water phase that collects in the side arm of the distillation head.[2]
-
After cooling the reaction mixture completely, transfer the contents to a centrifuge tube containing 1 mL of water and mix well.[2]
-
Remove the lower aqueous layer.
-
Wash the organic layer with 1 mL of 10% sodium bicarbonate solution to neutralize any remaining acid, then remove the aqueous layer.[2]
-
Dry the organic layer with anhydrous calcium chloride.
-
Transfer the final ester product to a pre-weighed vial and determine the percentage yield.
II. Multicomponent Reactions: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed.
Catalyst Performance in Solvent-Free Conditions
Sulfamic acid, a compound structurally related to this compound, has proven to be an effective catalyst for the Biginelli reaction under solvent-free conditions. This approach offers advantages in terms of reduced waste and simplified work-up procedures.
| Catalyst | Reaction Conditions | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Yield (%) |
| Sulfamic acid | Solvent-free | Various aldehydes | 1,3-dicarbonyl compounds | Urea/thiourea | High |
| Silica sulfuric acid | Solvent-free | Various aldehydes | 1,3-dicarbonyl compounds | Urea/thiourea | High |
Note: The use of sulfamic acid and silica sulfuric acid as catalysts in the Biginelli reaction under solvent-free conditions consistently results in high yields and short reaction times, highlighting the efficiency of solid acid catalysts in this transformation.
III. Friedel-Crafts Reactions
Friedel-Crafts reactions, including acylation and alkylation, are pivotal for attaching substituents to aromatic rings. These reactions are traditionally catalyzed by strong Lewis acids, but solid Brønsted acids are emerging as more environmentally benign alternatives.
Reaction Pathway: Friedel-Crafts Acylation
The following diagram illustrates the general mechanism for a Friedel-Crafts acylation reaction, where a Brønsted acid like this compound can act as the catalyst.
Caption: General mechanism of Friedel-Crafts Acylation.
IV. Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters, catalyzed by strong acids. The choice of catalyst and reaction conditions can influence the yield and purity of the resulting coumarin derivatives.
Although specific comparative data for this compound in different solvents for the Pechmann condensation is not widely reported, related Brønsted acids like p-toluenesulfonic acid are known to be effective catalysts for this transformation. The reaction is often carried out in a solvent or under solvent-free conditions.
Logical Workflow for Catalyst Selection in Pechmann Condensation
The decision-making process for selecting a suitable catalyst and reaction medium for the Pechmann condensation can be visualized as follows:
Caption: Catalyst and medium selection workflow for Pechmann condensation.
Conclusion
This compound stands as a promising solid acid catalyst for a variety of organic transformations. While direct, comprehensive comparative studies across different reaction media are still emerging, the performance of analogous sulfonic acids provides a strong foundation for its application. Its solid nature offers significant advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. For researchers and professionals in drug development, this compound represents a valuable tool for efficient and more sustainable synthesis. Further studies quantifying its performance in a broader range of solvents and reactions will undoubtedly solidify its position as a go-to catalyst in organic synthesis.
References
Comparative Guide to the Kinetic Studies of Reactions Involving Benzoylsulfamic Acid Analogs
Disclaimer: As of October 2025, a thorough review of published scientific literature did not yield specific kinetic studies for reactions directly involving benzoylsulfamic acid. Therefore, this guide provides a comparative analysis of kinetic data for structurally related compounds, namely sulfamic acid and N-acylsulfonamides, to offer insights into the potential reactivity of this compound. The information presented herein is based on analogous systems and should be interpreted as a predictive guide for researchers, scientists, and drug development professionals.
Introduction to the Reactivity of N-Acylsulfonamides
N-acylsulfonamides, the class of compounds to which this compound belongs, are characterized by an acyl group attached to the nitrogen of a sulfonamide. Their reactivity, particularly in hydrolysis, is of interest in various fields, including medicinal chemistry and organic synthesis. The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the substituents on both the acyl and sulfonyl moieties. This guide will compare the kinetic behavior of sulfamic acid and N-amidomethylsulfonamides under different conditions to extrapolate the potential reactivity of this compound.
Comparative Kinetic Data
The following tables summarize the available kinetic data for the hydrolysis of sulfamic acid and N-amidomethylsulfonamides. This data provides a basis for understanding how the substitution on the nitrogen atom of the sulfamic acid core affects the rate of reaction.
Table 1: Kinetic Data for the Hydrolysis of Sulfamic Acid
| Acid Concentration (mol dm⁻³) | Temperature (°C) | Observed Rate Constant (k_obs) | Notes |
| 0.2 - 10.2 (Perchloric Acid) | 48.5 - 80 | The rate initially increases with acid concentration up to ~2.0 mol dm⁻³ and then decreases. | This suggests a complex mechanism involving protonation and the activity of water.[1] |
| Not specified (HCl) | Not specified | Rate increases with excess acid and decreases with excess base. | The reaction is first-order with respect to sulfamic acid.[2] |
Table 2: Qualitative Kinetic Observations for N-Amidomethylsulfonamides
| Compound Type | Reaction Condition | Reactivity | Proposed Mechanism |
| Secondary and Tertiary N-amidomethylsulfonamides | Acidic (pH-dependent) | Hydrolysis occurs through an acid-catalyzed process. | Protonation of the amide followed by expulsion of a neutral amide and formation of a sulfonyliminium ion.[3][4] |
| Tertiary N-amidomethylsulfonamide | Basic (pH-dependent) | Hydrolysis proceeds via nucleophilic attack of hydroxide ion. | Nucleophilic attack at the amide carbonyl carbon.[3][4] |
| Secondary N-amidomethylsulfonamide (with sulfonamide NH) | Basic (pH-dependent) | Hydrolyzes to benzamide and sulfonamide products. | E1cbrev mechanism involving ionization of the sulfonamide.[3][4] |
| Secondary N-amidomethylsulfonamide (with amide NH) | Basic (pH-dependent) | Hydrolyzes to sulfonamide and amide products. | Likely an E2 mechanism.[3][4] |
Experimental Protocols
The kinetic studies of sulfamic acid and N-acylsulfonamide hydrolysis typically employ the following experimental methodologies:
a) Materials:
-
The N-acylsulfonamide or sulfamic acid derivative of interest.
-
Aqueous buffer solutions of known pH and ionic strength.
-
Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for catalysis studies.
-
High-purity water and organic solvents if required.
b) Reaction Setup:
-
Reactions are typically carried out in a temperature-controlled water bath or a thermostated cell holder within a spectrophotometer to maintain a constant temperature.
-
The reaction is initiated by adding a small aliquot of a stock solution of the substrate to the pre-heated reaction medium (e.g., buffer or acid solution).
c) Monitoring the Reaction:
-
The progress of the hydrolysis reaction is commonly monitored using UV-Vis spectrophotometry. This is effective if there is a significant change in the UV-Vis absorbance spectrum as the reactant is converted to products.
-
Aliquots of the reaction mixture can be withdrawn at specific time intervals, and the reaction quenched (e.g., by rapid cooling or pH change). The concentration of the reactant or product can then be determined by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
d) Data Analysis:
-
For first-order reactions, the observed rate constant (k_obs) is determined by fitting the change in absorbance or concentration over time to a first-order rate equation: ln(A_t - A_∞) = -k_obs*t + ln(A₀ - A_∞), where A is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
The effect of pH, temperature, and other parameters on k_obs is then analyzed to elucidate the reaction mechanism.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for determining the kinetics of a chemical reaction.
Proposed Hydrolysis Pathway for N-Acylsulfonamides
Caption: A plausible acid-catalyzed hydrolysis mechanism for N-acylsulfonamides.
References
- 1. Kinetics of hydrolysis of sulphamic acid in concentrated perchloric acid solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Assessing the Regioselectivity of Sulfamoylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Sulfamoylating Agents
The choice of sulfamoylating agent and reaction conditions plays a pivotal role in determining the position of sulfamoylation on a substrate with multiple potential reaction sites. The regioselectivity is primarily influenced by a combination of steric hindrance, electronic effects of substituents on the substrate, and the nature of the sulfamoylating agent itself.
| Sulfamoylating Agent Class | General Structure | Key Characteristics | Factors Favoring Regioselectivity |
| Sulfamoyl Halides | H₂NSO₂X (X = Cl, F) | Highly reactive, readily available. Reactions are often fast and may require careful temperature control to enhance selectivity. | Steric hindrance around the hydroxyl group. Electron-donating groups on the aromatic ring can influence ortho/para selectivity. |
| Amine-Sulfur Trioxide Complexes | R₃N·SO₃ | Milder and more selective than sulfamoyl halides. The reactivity can be tuned by the choice of the amine. | Less hindered hydroxyl groups are preferentially sulfamoylated. Low reaction temperatures can improve selectivity. |
| N-Acylsulfamic Acids (and derivatives) | R-CO-NHSO₃H | Generally stable, solid reagents. The acyl group can modulate reactivity and potentially influence regioselectivity through steric or electronic interactions. | The bulky acyl group may enhance selectivity for less sterically hindered positions. Intramolecular interactions could direct sulfamoylation. |
| Catalyst-Controlled Systems | Various | Employ catalysts (e.g., organotin, boronic acids) to direct sulfamoylation to a specific hydroxyl group. | The catalyst coordinates with both the substrate and the reagent, overriding inherent substrate-controlled selectivity. |
Experimental Protocols: A Case Study in Regioselective Sulfamoylation
While a specific protocol for benzoylsulfamic acid is not available, the following procedure for the regioselective sulfamoylation of a substituted phenol using sulfamoyl chloride illustrates the key experimental considerations.
Objective: To selectively sulfamoylate the less sterically hindered hydroxyl group of a di-substituted phenol.
Materials:
-
Substituted Phenol (e.g., 4-chloro-2-methylphenol)
-
Sulfamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A solution of the substituted phenol (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Pyridine (1.2 eq) is added dropwise to the solution, and the mixture is stirred for 10 minutes.
-
Sulfamoyl chloride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.
-
The structure and purity of the isolated product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Factors Influencing Regioselectivity
The regiochemical outcome of sulfamoylation is a delicate interplay of several factors. Understanding these can aid in the rational design of synthetic strategies.
Caption: Key factors governing the regioselectivity of sulfamoylation reactions.
Experimental Workflow for Assessing Regioselectivity
A systematic approach is crucial for determining the regioselectivity of a new sulfamoylating agent or optimizing a reaction.
Caption: A typical experimental workflow for the assessment of regioselectivity.
The Efficacy and Economy of Benzoylsulfamic Acid in Synthesis: A Comparative Guide
In the landscape of chemical synthesis, the choice of a catalyst is pivotal, influencing not only the reaction's efficiency and yield but also its overall economic viability. This guide provides a comprehensive cost-benefit analysis of using Benzoylsulfamic acid as a catalyst, particularly in the context of the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). We present a comparative study against established catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling this compound: A Potent Catalyst
This compound, an N-acyl derivative of sulfamic acid, has emerged as a promising Brønsted acid catalyst. Its efficacy stems from the electron-withdrawing nature of the benzoyl group, which enhances the acidity of the sulfonic acid proton, thereby accelerating acid-catalyzed reactions. While specific experimental data for its use in the Biginelli reaction is not widely published, its structural similarity to other effective catalysts suggests its potential for high catalytic activity.
For the purpose of this comparative analysis, we will use the well-documented Biginelli reaction—a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea—as a model system. This reaction is of significant interest in medicinal chemistry due to the diverse pharmacological activities of its DHPM products.
Performance Benchmark: The Biginelli Reaction
To provide a quantitative comparison, we have compiled data on the performance of two commonly used catalysts, p-Toluenesulfonic acid (p-TsOH) and Sulfamic acid, in the Biginelli reaction. This data will serve as a benchmark against which the potential performance of this compound can be evaluated.
Table 1: Catalyst Performance in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (hours) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 0.05 | 3 - 5 | ~94 | [1] |
| Sulfamic Acid | 0.20 | 0.33 (Microwave) | >90 | [2] |
| This compound | (Not available) | (Not available) | (Not available) | - |
As the table indicates, both p-TsOH and Sulfamic acid are highly effective catalysts for the Biginelli reaction, affording excellent yields in relatively short reaction times. Notably, the use of microwave irradiation can significantly accelerate the reaction when using Sulfamic acid.[2] While direct experimental data for this compound is pending in the literature, its enhanced acidity suggests it could potentially offer comparable or even superior performance, possibly with lower catalyst loading or shorter reaction times.
Economic Evaluation: A Cost-in-Use Analysis
The economic feasibility of a catalyst is not solely determined by its purchase price but by its "cost-in-use," which considers factors like catalyst loading, reaction time, and yield. A more expensive but highly efficient catalyst can be more economical in the long run.
Table 2: Cost Comparison of Catalysts
| Catalyst | Purity | Price (per kg) | Estimated Cost per Mole |
| p-Toluenesulfonic acid monohydrate | 99+% | ~$68.60 | ~$13.05 |
| Sulfamic Acid | ACS Reagent Grade | ~$460.96 | ~$44.75 |
| This compound | (Not available) | (Not available) | (Estimated) |
Note: Prices are based on currently available online listings and may vary. The price for Sulfamic Acid can vary significantly based on grade and supplier.[3][4][5][6][7][8][9][10][11][12]
Despite a potentially higher initial cost, if this compound demonstrates significantly higher activity—allowing for lower catalyst loading and/or faster reaction times—it could present a more cost-effective option, particularly in large-scale industrial applications where process efficiency is paramount.
Experimental Protocols: A Guide to Implementation
To facilitate the practical application of these catalysts, we provide detailed experimental protocols for the Biginelli reaction using p-Toluenesulfonic acid and Sulfamic acid.
Protocol 1: Biginelli Reaction Catalyzed by p-Toluenesulfonic Acid[1]
-
In a mortar, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and urea.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
Grind the mixture for 3-5 minutes until a solid mass is formed.
-
Wash the crude product with cold water to remove any colored impurities.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/acetone).
Protocol 2: Microwave-Assisted Biginelli Reaction Catalyzed by Sulfamic Acid[2]
-
In a microwave-safe vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).
-
Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W) for the required time (monitoring by TLC).
-
After completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Visualizing the Process: Experimental Workflow
To provide a clear visual representation of the synthetic process, the following diagram illustrates a typical experimental workflow for the Biginelli reaction.
Signaling Pathway of Acid Catalysis in the Biginelli Reaction
The catalytic cycle of the Brønsted acid in the Biginelli reaction is a key aspect of its efficiency. The following diagram illustrates the proposed signaling pathway.
Conclusion
While direct experimental evidence for the catalytic performance of this compound in the Biginelli reaction is eagerly awaited, its structural characteristics strongly suggest its potential as a highly effective catalyst. A thorough cost-benefit analysis indicates that despite a potentially higher initial purchase price, its "cost-in-use" could be advantageous if it leads to improved reaction kinetics and efficiency. Compared to established catalysts like p-Toluenesulfonic acid and Sulfamic acid, this compound represents a promising alternative for researchers seeking to optimize their synthetic routes for dihydropyrimidinones and other acid-catalyzed transformations. Further experimental investigation is warranted to fully elucidate its catalytic prowess and solidify its position in the synthetic chemist's toolkit.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. asianpubs.org [asianpubs.org]
- 3. p-甲苯磺酸 一水合物 ≥99% (calc. to H2O free subst.) | Sigma-Aldrich [sigmaaldrich.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. usabluebook.com [usabluebook.com]
- 6. chempurebrand.com [chempurebrand.com]
- 7. p-Toluenesulfonic acid monohydrate [oakwoodchemical.com]
- 8. Sulfamic Acid | eBay [ebay.com]
- 9. p-Toluenesulfonic Acid Monohydrate, 99+%, 100g | eBay [ebay.com]
- 10. coleparmer.com [coleparmer.com]
- 11. gfschemicals.com [gfschemicals.com]
- 12. chemsavers.com [chemsavers.com]
Safety Operating Guide
Proper Disposal of Benzoylsulfamic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is crucial for researchers, scientists, and drug development professionals to adhere to strict protocols for the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of benzoylsulfamic acid, a compound that requires careful management due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in safe disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Procedure for Small Laboratory Quantities
For small quantities of this compound waste typically generated in a laboratory setting, the following step-by-step procedure should be followed. This procedure is based on general guidelines for acid disposal.[1][2]
Step 1: Neutralization (for aqueous solutions)
Neutralization can reduce the corrosive nature of the acidic waste, making it safer to handle.[1] This step should only be performed by trained personnel in a fume hood.
-
Prepare a neutralizing agent: Use a weak base such as a 5% sodium bicarbonate (baking soda) solution or a 1M sodium hydroxide solution.
-
Slow Addition: Slowly and carefully add the neutralizing agent to the this compound solution while stirring continuously. This process may generate heat and gas, so proceed with caution.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Cooling: If the reaction generates significant heat, place the container in an ice bath to control the temperature.
Step 2: Final Disposal
The final disposal method depends on the state of the waste (neutralized solution or solid).
-
Neutralized Aqueous Solutions: Once neutralized, the solution may be permissible for drain disposal depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain. If permitted, flush the drain with copious amounts of water (at least 20 times the volume of the neutralized solution).
-
Solid Waste and Non-Neutralized Solutions: If neutralization is not feasible or permitted, or for solid this compound waste, it must be disposed of as hazardous waste.
-
Packaging: Ensure the waste is in a properly labeled, sealed, and compatible container.
-
Contact EHS: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with a complete and accurate description of the waste.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Neutralized pH Range | 6.0 - 8.0 | General Acid Disposal Guidelines |
| Drain Disposal Flush Ratio | 20 parts water to 1 part neutralized solution | [2] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and your local, state, and federal regulations for chemical waste disposal. Your Environmental Health and Safety (EHS) office is the primary resource for guidance on waste management.
References
Essential Safety and Logistical Information for Handling Benzoylsulfamic Acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Benzoylsulfamic acid. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with related acidic compounds.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. Change gloves immediately if contaminated. |
| Lab Coat | A full-length, long-sleeved lab coat made of a chemical-resistant material should be worn at all times. | |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, especially when working with powders outside of a fume hood or in poorly ventilated areas. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is crucial for minimizing risks. The following step-by-step guide outlines the procedures for the safe handling of this compound.
Preparation
-
Consult Safety Data Sheets: Before beginning work, review the SDS for this compound, if available, or for structurally similar compounds.
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Emergency Equipment Check: Verify that the safety shower and eyewash station are unobstructed and in proper working order.
Handling and Use
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent. Stir gently to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Monitor the reaction closely, especially for any signs of exothermic activity.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Neutralization (for dilute aqueous solutions): Small quantities of dilute aqueous solutions may be neutralized before disposal.
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.
-
Monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.
-
Be aware that neutralization reactions can be exothermic and may produce gas; proceed with caution.
-
-
Container Rinsing: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Final Disposal: Dispose of the neutralized solution and contaminated materials through your institution's hazardous waste disposal program.[2] All waste containers must be properly sealed and labeled.
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Seek immediate medical attention. |
Chemical Incompatibilities
To prevent hazardous reactions, this compound should be stored and handled separately from the following classes of chemicals:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause violent reactions, leading to fire or explosion. |
| Strong Bases | Vigorous and exothermic neutralization reactions can occur. |
| Metals | May produce flammable hydrogen gas upon contact with certain metals. |
| Reducing Agents | May react exothermically. |
Visual Workflows
The following diagrams illustrate the key processes for handling and emergency response.
Caption: Safe Handling and Disposal Workflow for this compound.
Caption: Emergency Response for Accidental Exposure to this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
